Ac-rC Phosphoramidite-13C,d1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H64N5O9PSi |
|---|---|
Peso molecular |
904.1 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-deuterio-2-oxo(613C)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27D,29+1 |
Clave InChI |
QKWKXYVKGFKODW-RYJPMAKRSA-N |
SMILES isomérico |
[2H]C1=[13CH]N(C(=O)N=C1NC(=O)C)[C@H]2[C@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Foundational & Exploratory
Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide for Advanced RNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC Phosphoramidite-¹³C,d¹ is a stable isotope-labeled building block used in the chemical synthesis of RNA oligonucleotides. This specialized phosphoramidite (B1245037) contains a cytidine (B196190) base modified with an N⁴-acetyl group (Ac), and is isotopically enriched with both Carbon-13 (¹³C) and deuterium (B1214612) (d, ²H). The strategic placement of these heavy isotopes provides a powerful tool for researchers in structural biology, drug development, and RNA therapeutics, enabling advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for the detailed study of RNA structure, dynamics, and interactions.
This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, its synthesis, applications, and the experimental protocols for its use.
Core Concepts and Chemical Structure
Ac-rC Phosphoramidite-¹³C,d¹ is a derivative of cytidine, a natural ribonucleoside. The key features of its structure are:
-
N⁴-Acetyl (Ac) Group: This modification on the cytidine base can influence the thermodynamic stability of RNA duplexes.[1]
-
Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive component that enables the stepwise addition of the nucleoside to a growing RNA chain during solid-phase synthesis.[]
-
5'-DMT Protecting Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing unwanted side reactions during synthesis. It is removed at the beginning of each coupling cycle.[3]
-
2'-Protecting Group: The 2'-hydroxyl group of the ribose is protected to prevent isomerization and branching during synthesis. Common protecting groups include TBDMS (tert-butyldimethylsilyl) or TOM (triisopropylsilyloxymethyl).[4]
-
¹³C and Deuterium (d¹) Labeling: The incorporation of stable isotopes at specific atomic positions allows for site-specific analysis of RNA molecules. This labeling is crucial for resolving spectral overlap in NMR studies of larger RNAs and for providing distinct mass signatures in mass spectrometry.[5][6]
While the exact positions of the ¹³C and deuterium labels in commercially available Ac-rC Phosphoramidite-¹³C,d¹ can vary, they are strategically placed to serve as probes for specific structural or dynamic features of the RNA molecule.
Applications in Research and Drug Development
The use of isotopically labeled phosphoramidites like Ac-rC Phosphoramidite-¹³C,d¹ is pivotal in several areas of advanced research:
-
Structural Biology: Site-specific isotope labeling is a powerful technique to overcome the challenges of resonance overlap and line broadening in NMR spectroscopy of RNA molecules, especially those of larger size.[5][6] By introducing ¹³C- and deuterium-labeled nucleotides at specific positions, researchers can simplify complex spectra and obtain detailed structural and dynamic information about specific regions of an RNA molecule or an RNA-protein complex.[7]
-
Drug Discovery and Development: Understanding the three-dimensional structure and dynamics of therapeutic RNA targets (such as viral RNAs or riboswitches) is crucial for the rational design of small molecule drugs. Ac-rC Phosphoramidite-¹³C,d¹ can be used to synthesize labeled target RNAs for structural studies aimed at identifying and characterizing drug binding sites.
-
RNA Therapeutics: The development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, requires a thorough understanding of their structure, stability, and interactions with their target molecules.[] Isotope labeling can aid in the characterization of these therapeutic oligonucleotides and their mechanisms of action.
-
Mass Spectrometry-Based Quantitation: The defined mass shift introduced by the heavy isotopes makes Ac-rC Phosphoramidite-¹³C,d¹ a valuable tool for quantitative mass spectrometry applications, allowing for the precise measurement of RNA modifications or the abundance of specific RNA species.
Quantitative Data
| Parameter | Typical Specification | Method of Analysis |
| Isotopic Enrichment | ||
| ¹³C Purity | > 98% | Mass Spectrometry, NMR |
| Deuterium Purity | > 98% | Mass Spectrometry, NMR |
| Chemical Purity | > 98% | HPLC, ³¹P NMR |
| Coupling Efficiency | > 98% | Trityl Cation Assay |
| Water Content | < 0.2% | Karl Fischer Titration |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of RNA oligonucleotides using Ac-rC Phosphoramidite-¹³C,d¹. The specific parameters may need to be optimized based on the synthesizer, scale, and the specific RNA sequence.
Materials:
-
Ac-rC Phosphoramidite-¹³C,d¹
-
Standard RNA phosphoramidites (A, G, U, C)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (B52724) (synthesis grade)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
-
Desilylation solution (e.g., Triethylamine trihydrofluoride)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagents on the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is quantified to monitor coupling efficiency.
-
Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA).
-
Desilylation: The 2'-hydroxyl protecting groups are removed by treatment with a fluoride-containing solution.
-
Purification: The crude RNA is purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Desalting and Quantification: The purified RNA is desalted and quantified by UV-Vis spectroscopy.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Ac-rC Phosphoramidite-¹³C,d¹.
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ represents a sophisticated chemical tool for the synthesis of isotopically labeled RNA. Its application enables researchers to probe the intricacies of RNA structure and function with a high degree of precision. While the synthesis and use of such labeled oligonucleotides require specialized knowledge and instrumentation, the insights gained from NMR and mass spectrometry studies are invaluable for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics. As research in the field of RNA continues to expand, the demand for and application of such advanced chemical probes are expected to grow significantly.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of Ac-rC Phosphoramidite-13C,d1
An In-Depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled building block essential for the synthesis of modified RNA. This document details its chemical structure, applications in advanced research, and protocols for its use.
Introduction to Ac-rC Phosphoramidite-¹³C,d¹
Ac-rC Phosphoramidite-¹³C,d¹ is a specialized phosphoramidite (B1245037) used in solid-phase oligonucleotide synthesis. It is a derivative of the standard Ac-rC (N⁴-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite) with the incorporation of one carbon-13 (¹³C) and one deuterium (B1214612) (d) atom. The acetyl protecting group on the exocyclic amine of cytidine (B196190) enhances its stability during the synthesis process.
The primary application of this isotopically labeled phosphoramidite is in the preparation of ¹³C and deuterium-labeled RNA molecules. These labeled oligonucleotides are invaluable tools for detailed structural and dynamic studies of RNA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The site-specific introduction of stable isotopes helps to resolve spectral overlap and provides specific probes for investigating RNA folding, RNA-ligand interactions, and the dynamics of RNA catalysis.[1]
Chemical Structure and Properties
The precise location of the isotopic labels in commercially available Ac-rC Phosphoramidite-¹³C,d¹ can vary. However, a common labeling pattern involves the ¹³C and deuterium on the ribose sugar, which can be synthetically accessed. The following table summarizes the key chemical properties of a likely structure for Ac-rC Phosphoramidite-¹³C,d¹.
| Property | Value |
| Full Chemical Name | N⁴-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite-[¹³C,d] |
| Molecular Formula | C₄₇H₆₅¹³CHDN₅O₉PSi (assuming labeling on the ribose) |
| Applications | Used for the synthesis of ¹³C and deuterium-labeled oligoribonucleotides for structural biology studies by NMR and MS.[1][2] |
| Storage Conditions | Store at -20°C in a desiccated environment.[3][4] |
Experimental Protocols
Incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into Oligonucleotides
The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA sequence follows the standard phosphoramidite solid-phase synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹³C,d¹ solution in anhydrous acetonitrile (B52724)
-
Standard RNA phosphoramidites (A, G, U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile for washing
Protocol:
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired RNA sequence is synthesized.
Cleavage and Deprotection
Following synthesis, the labeled oligonucleotide is cleaved from the solid support and the protecting groups are removed.
Materials:
-
Ammonium hydroxide/methylamine (AMA) or other deprotection solutions
-
Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with AMA at an elevated temperature to cleave the oligonucleotide and remove the acetyl and cyanoethyl protecting groups.
-
2'-Hydroxyl Deprotection: The 2'-TBDMS groups are removed by treatment with TEA·3HF.
-
Purification: The crude labeled RNA is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Data Presentation
| Analytical Technique | Expected Observations for a Related Unlabeled Phosphoramidite |
| ¹H NMR | Complex spectrum with characteristic peaks for the DMT, ribose, base, and phosphoramidite protons. |
| ¹³C NMR | Multiple signals corresponding to the carbon atoms of the DMT, ribose, base, and protecting groups. For the labeled compound, the signal for the ¹³C-labeled carbon would be a singlet, and its intensity would be significantly enhanced compared to the natural abundance signals. A representative spectrum for a similar compound shows peaks at δ 172.04, 159.58, 146.29, etc.[5] |
| ³¹P NMR | A characteristic signal for the phosphoramidite phosphorus atom, typically a singlet or a pair of singlets for diastereomers. A representative spectrum for a similar compound shows peaks around δ 147 ppm.[5] |
| HRMS (ESI-MS) | The mass spectrum would show the molecular ion peak corresponding to the calculated mass. For the labeled compound, the mass would be increased by approximately 2 Da compared to the unlabeled analog. A representative HRMS for a similar compound shows a calculated m/z of 710.3329 for [M + Na]⁺.[5] |
Mandatory Visualizations
Workflow for Labeled RNA Synthesis and Analysis
The following diagram illustrates the general workflow from incorporating the labeled phosphoramidite into an RNA sequence to its final analysis.
Caption: Workflow for the synthesis and analysis of labeled RNA.
Logical Relationship in NMR-based Structural Studies
The use of isotopically labeled nucleotides is fundamental to resolving ambiguities in NMR data for structural elucidation of RNA.
Caption: Role of isotopic labeling in overcoming NMR challenges.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. TheraPure™ Ac-rC Phosphoramidite, wide mouth bottle 50 g | Contact Us [thermofisher.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to Ac-rC Phosphoramidite-13C,d1: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-ribocytidine(1-13C, 1'-d1)-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-13C,d1). It includes detailed experimental protocols for its synthesis and quality control, alongside workflow visualizations to support its application in oligonucleotide synthesis.
Core Properties of Ac-rC Phosphoramidite (B1245037)
This compound is a specialized, isotopically labeled building block for the chemical synthesis of RNA. The incorporation of a Carbon-13 atom at the 1-position of the cytidine (B196190) base and a deuterium (B1214612) atom at the 1'-position of the ribose sugar allows for site-specific labeling. This is invaluable for structural and mechanistic studies of nucleic acids using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
While specific experimental data for the isotopically labeled version is not widely published, its physical and chemical properties are primarily determined by the parent molecule. The key difference will be a slight increase in molecular weight due to the presence of the heavier isotopes. The data presented below is based on the standard, unlabeled Ac-rC Phosphoramidite, with a calculated adjustment for the isotopic labels.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [1][] |
| Molecular Formula | C46 ¹³CH63DN5O9PSi | Derived from[1][3] |
| Calculated Molecular Weight | 904.11 g/mol | Derived from[1] |
| Solubility | Soluble in Acetonitrile (B52724), Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [][3] |
| Storage Conditions | Store in freezer at or below -20°C, protect from light and moisture. | [1][3][4] |
Chemical and Quality Control Specifications
| Property | Specification | Source |
| Identity | Conforms to structure by ¹H NMR, ³¹P NMR, and Mass Spectrometry | [5][6] |
| Purity (HPLC) | ≥98.0% | [1][6] |
| Purity (³¹P NMR) | ≥98.0% | [1][6] |
| Sum of P(III) impurities | ≤0.5% | [1] |
| CAS Number (unlabeled) | 121058-88-6 | [1] |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the synthesis and quality control of Ac-rC phosphoramidite, based on established procedures for analogous compounds.[7][8]
Synthesis of Ac-rC Phosphoramidite
The synthesis of Ac-rC phosphoramidite is a multi-step process involving the protection of the nucleoside's functional groups, followed by phosphitylation. The following protocol is a representative example based on the synthesis of similar N-acetylated cytidine phosphoramidites.[8]
Step 1: Protection of 5'-Hydroxyl Group
-
Start with N4-acetyl-2'-O-TBDMS-cytidine. Ensure the starting material is anhydrous by co-evaporation with pyridine.
-
Dissolve the dried nucleoside in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution while stirring. The reaction selectively protects the primary 5'-hydroxyl group.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with methanol.
-
Evaporate the solvents and redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-TBDMS-cytidine by column chromatography on silica (B1680970) gel.
Step 2: Phosphitylation of 3'-Hydroxyl Group
-
Thoroughly dry the purified, 5'-protected nucleoside under high vacuum.
-
Dissolve the compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the mixture. This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl position.[8]
-
Stir the reaction under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature and monitor its progress by TLC or ³¹P NMR.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a cold, saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, Ac-rC Phosphoramidite, by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to yield a stable, white foam.
Below is a logical workflow for the synthesis and purification process.
Quality Control Protocols
Rigorous quality control is essential to ensure high coupling efficiency during oligonucleotide synthesis. The primary techniques are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR).[5][9]
Protocol 1: Purity Analysis by Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at ~1.0 mg/mL in anhydrous acetonitrile containing 0.01% triethylamine to prevent degradation.[9]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient appropriate for separating the phosphoramidite from its diastereomers and potential impurities (e.g., 50% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm or 280 nm.
-
-
Analysis: The phosphoramidite typically appears as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[6][10] Purity is calculated by integrating the area of the two main peaks and expressing it as a percentage of the total peak area in the chromatogram.
Protocol 2: Purity and Impurity Analysis by ³¹P NMR
-
Sample Preparation: Dissolve ~10-20 mg of the phosphoramidite in an appropriate deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN), in an NMR tube.
-
Acquisition Parameters:
-
Spectrometer: A standard NMR spectrometer (e.g., 162 MHz for ³¹P).
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Referencing: Reference the spectrum using an external standard (e.g., 85% H₃PO₄).
-
-
Analysis: The two diastereomers of the phosphoramidite should appear as two sharp singlets in the characteristic chemical shift range of 148-152 ppm.[11] Oxidized phosphate (B84403) impurities (P(V) species) will appear around 0 ppm, while other phosphorus-containing impurities can also be identified and quantified.[6]
Application in Oligonucleotide Synthesis
This compound is used as a monomer in the standard automated solid-phase synthesis of RNA. The synthesis occurs in a cyclical four-step process for each nucleotide addition.
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[12][13]
-
Coupling: The this compound is activated by an activator, such as tetrazole or a derivative, and is then coupled to the newly exposed 5'-hydroxyl group of the growing oligonucleotide chain.[14][15]
-
Capping: To prevent the elongation of any chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked (capped) using reagents like acetic anhydride.[13][16]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester. This is typically done using an iodine solution in the presence of water and a weak base like pyridine.[13][15]
This four-step cycle is repeated for each nucleotide to be added until the desired RNA sequence is fully assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
References
- 1. usp.org [usp.org]
- 3. Ac-rC Phosphoramidite-13C9 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usp.org [usp.org]
- 7. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 8. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. atdbio.com [atdbio.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 16. bachem.com [bachem.com]
An In-depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹ for Advanced RNA Structure Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Acetyl-ribocytidine (Ac-rC) Phosphoramidite (B1245037) labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (d¹) for the structural elucidation of RNA molecules. The strategic incorporation of these stable isotopes into synthetic RNA oligonucleotides offers significant advantages for nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the three-dimensional structure and dynamics of biomolecules in solution.
Introduction to Isotope-Labeled Phosphoramidites in RNA Structural Biology
The study of RNA structure is fundamental to understanding its diverse biological roles, from gene regulation to catalysis. While NMR spectroscopy is a primary tool for this purpose, its application to larger RNA molecules is often hampered by spectral complexity, including signal overlap and line broadening.[1][2] Isotopic labeling of RNA with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) is a critical strategy to overcome these limitations.[1][3]
Ac-rC Phosphoramidite-¹³C,d¹ is a specialized building block for the solid-phase chemical synthesis of RNA.[4][5] The acetyl group serves as a protecting group for the exocyclic amine of cytidine (B196190) during synthesis. The key features of this phosphoramidite are the site-specific incorporation of a ¹³C atom and a deuterium atom. While the exact commercial specifications for "Ac-rC Phosphoramidite-¹³C,d¹" can vary, a common and highly useful labeling pattern involves ¹³C enrichment at the C1' position of the ribose and deuteration at the H5 position of the cytidine base. This guide will focus on the applications and methodologies associated with this labeling scheme.
Advantages of Combined ¹³C and Deuterium Labeling
The dual labeling of Ac-rC phosphoramidite with ¹³C and deuterium offers synergistic benefits for NMR-based RNA structure determination:
-
Spectral Simplification and Resolution Enhancement: Deuteration of the C5-proton (H5) of cytidine eliminates its corresponding proton signal and, more importantly, the large one-bond C5-H5 scalar coupling. This simplifies the crowded aromatic region of the NMR spectrum and reduces the linewidths of adjacent protons, such as H6, leading to improved spectral resolution.[2]
-
Reduced Dipolar Relaxation: Replacing protons with deuterons significantly reduces the contribution of ¹H-¹H dipolar interactions to nuclear relaxation.[2] This leads to narrower linewidths, which is particularly beneficial for studying larger RNA molecules that tumble slowly in solution.
-
Access to Advanced NMR Experiments: The ¹³C label serves as a powerful NMR probe. It allows for the use of a wide array of heteronuclear NMR experiments to trace the carbon backbone of the RNA, facilitating resonance assignment and the determination of structural restraints.[6]
-
Probing RNA Dynamics: ¹³C relaxation measurements can provide valuable insights into the internal dynamics of RNA molecules on a wide range of timescales, from picoseconds to milliseconds. This information is crucial for understanding RNA function.[7]
Data Presentation: Representative NMR Data
The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA molecule will result in characteristic changes in the NMR spectra. The following table summarizes expected ¹³C chemical shifts for a cytidine nucleotide within an RNA duplex. Actual values can vary depending on the local sequence and structure.
| Atom | Typical ¹³C Chemical Shift Range (ppm) | Notes |
| C1' | 90 - 95 | Sensitive to sugar pucker conformation. |
| C2' | 72 - 76 | |
| C3' | 70 - 74 | |
| C4' | 82 - 86 | |
| C5' | 60 - 64 | |
| C2 | 155 - 160 | |
| C4 | 165 - 170 | |
| C5 | 95 - 100 | In a d¹-labeled cytidine at this position, the corresponding ¹H signal is absent. |
| C6 | 140 - 145 |
Data compiled from typical values found in RNA NMR literature.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA with Ac-rC Phosphoramidite-¹³C,d¹
This protocol outlines the general steps for incorporating the labeled phosphoramidite into an RNA sequence using an automated solid-phase synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹³C,d¹
-
Standard A, G, U, and unmodified C phosphoramidites
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C,d¹ and other phosphoramidites in anhydrous acetonitrile to the desired concentration. Install the reagents on the automated DNA/RNA synthesizer.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: The labeled Ac-rC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Final Deblocking and Cleavage: After the final coupling cycle, the terminal 5'-DMT group is removed. The synthesized RNA is cleaved from the solid support and all protecting groups are removed using a deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verification: The mass of the purified RNA is verified by mass spectrometry to confirm the successful incorporation of the labeled nucleotide.
Protocol 2: NMR Data Acquisition and Processing
This protocol provides a general workflow for acquiring and processing NMR data for an RNA sample containing a ¹³C-labeled nucleotide.
Materials:
-
Purified RNA sample containing Ac-rC-¹³C,d¹
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, in 90% H₂O/10% D₂O or 99.9% D₂O)
-
High-field NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: The purified RNA is desalted and dissolved in the appropriate NMR buffer to a final concentration typically in the range of 0.1 to 1.0 mM.
-
NMR Data Acquisition: A suite of NMR experiments is performed to assign the chemical shifts and determine structural restraints. For a ¹³C-labeled sample, key experiments include:
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons, providing a fingerprint of the labeled sites.
-
3D HCCH-TOCSY (Total Correlation Spectroscopy): This experiment is used to assign the chemical shifts of all the carbons and protons within a ribose spin system.
-
3D ¹H-¹³H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure. A ¹³C-edited NOESY can be used to resolve spectral overlap.
-
¹³C R₁ and R₁ρ Relaxation Experiments: These experiments measure the spin-lattice and rotating-frame relaxation rates of the ¹³C nuclei, respectively, to probe molecular dynamics.[6]
-
-
Data Processing and Analysis:
-
The acquired NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.
-
The processed spectra are analyzed to assign the chemical shifts of the atoms in the RNA.
-
NOE cross-peaks are identified and converted into distance restraints.
-
Torsion angle restraints can be derived from scalar coupling constants.
-
The structural restraints are used in molecular modeling programs (e.g., XPLOR-NIH, CYANA) to calculate a family of three-dimensional structures consistent with the NMR data.
-
Visualizations
Caption: Workflow for RNA structure determination using labeled phosphoramidites.
Caption: Rationale for using dual ¹³C and deuterium labeling in RNA NMR.
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ is a valuable tool for researchers in the fields of structural biology and drug discovery. The site-specific incorporation of ¹³C and deuterium labels into synthetic RNA enables the application of advanced NMR techniques to determine high-resolution structures and to probe the dynamics of RNA molecules that would otherwise be intractable. The methodologies outlined in this guide provide a framework for the successful application of this and other isotopically labeled phosphoramidites in cutting-edge RNA research. As the complexity of the RNA systems under investigation continues to grow, such sophisticated chemical tools will become increasingly indispensable.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, synthesis, and applications of Ac-rC Phosphoramidite-¹³C,d¹, a crucial reagent for the preparation of isotopically labeled phosphorodithioate (B1214789) RNA (PS2-RNA). The site-specific incorporation of ¹³C and deuterium (B1214612) labels offers a powerful tool for detailed structural and dynamic studies of RNA using Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Features and Specifications
Ac-rC Phosphoramidite-¹³C,d¹ is a stable isotope-labeled derivative of N⁴-acetyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The incorporation of ¹³C and deuterium (d¹) provides specific NMR-active nuclei, facilitating the elucidation of RNA structure, dynamics, and interactions with other molecules. Its primary application is in the synthesis of phosphorodithioate-modified oligoribonucleotides (PS2-RNA), which exhibit enhanced nuclease resistance, making them promising therapeutic agents.[1]
Quantitative Data
The following table summarizes the typical specifications for Ac-rC Phosphoramidite (B1245037). While a specific certificate of analysis for the ¹³C,d¹ labeled version is not publicly available, these values, based on the unlabeled TheraPure™ Ac-rC Phosphoramidite, represent the expected quality standards.
| Parameter | Specification | Observed Value (Typical) |
| Purity (by ³¹P NMR) | ≥ 99% | 100% |
| Purity (by HPLC at 255 nm) | ≥ 99% | 100% |
| Water Content | ≤ 0.3% | 0.0% - 0.1% |
| Residual Solvent | ≤ 3.0% | 1.0% |
| Isotopic Enrichment (¹³C) | Not specified | Typically >98% |
| Isotopic Enrichment (Deuterium) | Not specified | Typically >98% |
| Appearance | White to pale yellow powder | Pass |
| Solution Clarity (0.2M in Acetonitrile) | Free from undissolved particulate | Pass |
Data for purity, water content, and residual solvent are based on the Certificate of Analysis for the non-labeled TheraPure® Ac rC Phosphoramidite from Thermo Fisher Scientific.
Experimental Protocols
The incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into an RNA sequence to form a phosphorodithioate linkage is achieved through solid-phase synthesis on an automated DNA/RNA synthesizer. The process is a modified version of the standard phosphoramidite cycle.
Synthesis of Phosphorodithioate RNA (PS2-RNA)
The synthesis of PS2-RNA using thiophosphoramidites, such as Ac-rC Phosphoramidite-¹³C,d¹, involves four main steps in each cycle: detritylation, coupling, sulfurization, and capping.[1] Key modifications to the standard RNA synthesis protocol are required for efficient incorporation.[1]
Materials:
-
Ac-rC Phosphoramidite-¹³C,d¹ and other required RNA thiophosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile)
-
Sulfurization reagent (e.g., 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT))[2]
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonia:ethanol 3:1 v/v)
Protocol:
-
Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C,d¹ and other thiophosphoramidites in anhydrous acetonitrile to a concentration of approximately 0.1 M to 0.15 M.[3] Install the reagents on the synthesizer.
-
Detritylation: The 5'-O-DMT protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking agent.
-
Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. Due to the potentially lower reactivity of thiophosphoramidites, a longer coupling time (e.g., 10-12 minutes) or a double coupling step is often employed to ensure high coupling efficiency.[1][4]
-
Sulfurization: This step introduces the second sulfur atom to create the phosphorodithioate linkage. The support is treated with the sulfurization reagent. An extended sulfurization time (e.g., 320-400 seconds) is typically required.[1][4] It is crucial that this step is performed before capping.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Cycle Repetition: The cycle of detritylation, coupling, sulfurization, and capping is repeated until the desired RNA sequence is synthesized.
-
Cleavage and Deprotection: The synthesized PS2-RNA is cleaved from the CPG support, and all protecting groups (from the bases, 2'-hydroxyls, and the phosphorodithioate linkages) are removed by treatment with the cleavage and deprotection solution.
-
Purification: The crude PS2-RNA is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Visualizations
Chemical Structure of Ac-rC Phosphoramidite-¹³C,d¹
Solid-Phase Synthesis Cycle for PS2-RNA
Application Workflow in NMR-based Drug Discovery
References
- 1. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Stability of Ac-rC Phosphoramidite-¹³C,d₁: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Ac-rC Phosphoramidite-¹³C,d₁, a critical building block in the synthesis of isotopically labeled oligonucleotides. Understanding the factors that influence the integrity of this reagent is paramount for ensuring the successful synthesis of high-quality nucleic acid sequences for research, diagnostics, and therapeutic development.
Core Principles of Phosphoramidite (B1245037) Stability
Phosphoramidites, including Ac-rC Phosphoramidite-¹³C,d₁, are sensitive molecules susceptible to degradation through two primary pathways: hydrolysis and oxidation.[1] The presence of moisture and oxygen can lead to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts, respectively. These impurities can compromise the efficiency of oligonucleotide synthesis and the purity of the final product.[2][3] Therefore, stringent control over storage and handling conditions is crucial to maintain the quality and reactivity of the phosphoramidite.
Recommended Storage and Handling
To ensure the long-term stability of Ac-rC Phosphoramidite-¹³C,d₁, it is imperative to adhere to the following storage and handling protocols:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C.[2] | Minimizes the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the trivalent phosphorus atom. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the phosphoramidite linkage. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid. |
| Solvent | Dissolve in high-quality anhydrous acetonitrile (B52724).[4] The use of molecular sieves to further dry the solvent is recommended.[4] | Minimizes water content, which can lead to degradation in solution. |
While some sources suggest that this product may be stable at room temperature, long-term storage at -20°C is the recommended best practice to ensure maximal shelf-life and performance.[2][5]
Analytical Methods for Stability Assessment
Regular assessment of the purity and integrity of Ac-rC Phosphoramidite-¹³C,d₁ is essential. The following analytical techniques are routinely employed for quality control:
| Analytical Method | Parameter Assessed | Typical Observations |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity and presence of degradation products.[1][3] | A pure phosphoramidite typically shows two major peaks corresponding to the two diastereomers.[1] Additional peaks may indicate the presence of hydrolyzed or oxidized impurities. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy | Identity and quantification of phosphorus-containing species.[1] | Phosphoramidites (P(III)) exhibit characteristic chemical shifts around 149 ppm.[1] The presence of H-phosphonates (~8-10 ppm) and phosphate (P(V)) oxidation products (~0 ppm) are indicative of degradation.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of identity and detection of impurities.[2] | Allows for the identification of the parent phosphoramidite and any degradation products by their mass-to-charge ratio.[1][2] |
Experimental Protocols for Stability Testing
A generalized workflow for assessing the stability of phosphoramidites is outlined below. This protocol can be adapted for the specific analysis of Ac-rC Phosphoramidite-¹³C,d₁.
Sample Preparation
-
Stock solutions of the phosphoramidite are prepared at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[2]
-
Working solutions are then diluted to 0.1 mg/mL in the same solvent for analysis.[2]
-
To minimize degradation during the analysis, samples should be prepared fresh before use.[2]
RP-HPLC Method
-
Column: A C18 column is typically used.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.[1]
-
Detection: UV detection at a wavelength appropriate for the nucleobase.[1]
³¹P NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d.[1]
-
Analysis: The spectrum is acquired to observe the chemical shifts and integrate the signals corresponding to the phosphoramidite and any phosphorus-containing impurities.
Logical Workflows and Pathways
To visually represent the key processes in ensuring the stability and quality of Ac-rC Phosphoramidite-¹³C,d₁, the following diagrams are provided.
Caption: Experimental workflow for stability testing of Ac-rC Phosphoramidite-¹³C,d₁.
Caption: Recommended handling workflow to maintain phosphoramidite stability.
By implementing these rigorous storage, handling, and analytical protocols, researchers can ensure the integrity of Ac-rC Phosphoramidite-¹³C,d₁, leading to the successful and reproducible synthesis of high-quality isotopically labeled oligonucleotides for a wide range of applications in drug development and molecular biology.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Ac-rC Phosphoramidite-13C,d1 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
In-Depth Technical Guide to Ac-rC Phosphoramidite-¹³C,d¹: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled building block crucial for the synthesis of modified oligonucleotides. Detailing its physicochemical properties, applications, and the methodologies for its use, this document serves as a vital resource for professionals engaged in nucleic acid research and the development of oligonucleotide-based therapeutics.
Core Physicochemical Data
The precise molecular weight and formula are essential for a range of applications, from high-resolution mass spectrometry to the preparation of standard solutions. While direct vendor specifications for Ac-rC Phosphoramidite-¹³C,d¹ can vary, a theoretical molecular weight and formula can be derived from the unlabeled compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Ac-rC Phosphoramidite (B1245037) | C₄₇H₆₄N₅O₉PSi | 902.10[1] | Unlabeled parent compound. |
| Ac-rC Phosphoramidite-¹³C,d¹ | C₄₆¹³CH₆₃DN₅O₉PSi | ~904.11 | Theoretical values calculated by the addition of one ¹³C and one deuterium (B1214612) (D) atom and the subtraction of one ¹²C and one hydrogen atom from the parent compound. |
| Ac-rC Phosphoramidite-¹³C₂,d¹ | C₄₅¹³C₂H₆₃DN₅O₉PSi | 905.09 | Data for a related isotopologue provided for comparison. |
The Role of Stable Isotope Labeling in Oligonucleotide Research
The site-specific incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (²H or D) into oligonucleotides using phosphoramidite chemistry is a powerful technique.[2] This method provides researchers with an invaluable tool for in-depth structural and dynamic studies of nucleic acids at the atomic level, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
The ability to introduce isotopic labels at specific locations within a DNA or RNA sequence offers a significant advantage over uniform labeling methods.[2] This precision simplifies complex NMR spectra, aids in resolving resonance assignments, and allows for the investigation of local conformational dynamics that are critical for understanding biological functions and drug-target interactions.[2]
Experimental Protocols and Applications
The primary application of Ac-rC Phosphoramidite-¹³C,d¹ is in the solid-phase synthesis of isotopically labeled RNA oligonucleotides.
General Protocol for Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides on a solid support is a cyclical process involving four main chemical steps: deblocking, coupling, capping, and oxidation.[2] When incorporating a stable isotope-labeled nucleotide, the corresponding phosphoramidite, such as Ac-rC Phosphoramidite-¹³C,d¹, is used during the coupling step at the desired position in the sequence.[2]
Materials:
-
Controlled Pore Glass (CPG) solid support
-
Unlabeled and labeled RNA phosphoramidites (e.g., Ac-rC Phosphoramidite-¹³C,d¹)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution
Procedure:
-
Synthesizer Setup: The solid support, phosphoramidites, and all necessary reagents are loaded onto an automated DNA/RNA synthesizer.
-
Sequence Programming: The desired oligonucleotide sequence is programmed, specifying the cycle for the introduction of the ¹³C,d¹-labeled phosphoramidite.
-
Deblocking: The 5'-DMT protecting group is removed from the nucleoside on the solid support.
-
Coupling: The labeled phosphoramidite is activated and coupled to the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Cycle Repetition: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final product is purified, typically by HPLC.
Applications in Drug Development and Structural Biology
Stable isotope-labeled oligonucleotides are instrumental in various stages of drug development and in fundamental research.
Quantitative Analysis in Pharmacokinetic Studies
In drug development, accurate quantification of oligonucleotide therapeutics in biological samples is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this purpose. The use of a stable isotope-labeled version of the oligonucleotide as an internal standard (SIL-IS) is critical for achieving high accuracy and precision. The SIL-IS, being chemically identical to the analyte, corrects for variations during sample preparation and analysis.
Structural and Dynamic Studies by NMR
Isotopically labeled oligonucleotides are crucial for nuclear magnetic resonance (NMR) studies to determine the three-dimensional structures of DNA and RNA molecules. The introduction of ¹³C and deuterium labels can simplify complex spectra and allow for the study of molecular dynamics, providing insights into how these molecules interact with drug candidates and other biological macromolecules. These studies are fundamental to understanding the mechanism of action of nucleic acid-based drugs.
References
The Discovery and Synthesis of Ac-rC Phosphoramidite-¹³C,d¹: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ac-rC Phosphoramidite-¹³C,d¹, a stable isotope-labeled ribonucleoside phosphoramidite (B1245037) essential for the synthesis of modified RNA oligonucleotides. This document details its significance, the chemical synthesis pathway of its unlabeled analogue, its application in solid-phase RNA synthesis, and the critical role of its isotopic labeling in modern biomedical research and drug development.
Introduction: The Role of Modified Ribonucleosides in Research
Ac-rC phosphoramidite, or N-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is a fundamental building block in the chemical synthesis of RNA. The acetyl (Ac) group provides protection for the exocyclic amine of cytidine (B196190), preventing unwanted side reactions during oligonucleotide synthesis. The incorporation of stable isotopes, specifically Carbon-13 (¹³C) and deuterium (B1214612) (d or ²H), into this molecule creates Ac-rC Phosphoramidite-¹³C,d¹, a powerful tool for detailed structural and dynamic studies of RNA.
The "discovery" of this molecule is not a singular event but rather an advancement built upon the foundational development of phosphoramidite chemistry. The synthesis of isotopically labeled versions is driven by the need for more precise analytical techniques in RNA-based therapeutics and diagnostics. Stable isotope labeling is a safe and effective method to trace molecules in biological systems without the risks associated with radioactive isotopes.[1][2]
Applications of Stable Isotope-Labeled Phosphoramidites:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Labeled phosphoramidites are incorporated site-specifically into RNA sequences. This resolves spectral overlap and ambiguities, which is particularly challenging in larger RNA molecules, allowing for precise determination of RNA structure and dynamics.[3][4]
-
Mass Spectrometry (MS): In quantitative proteomics and metabolomics, stable isotope-labeled compounds serve as internal standards, enabling accurate quantification of nucleic acids and their metabolites.[5][]
-
Drug Development: Labeled oligonucleotides help in studying drug-RNA interactions, target engagement, and the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of RNA-based therapeutics.[1][7]
Synthesis of Ac-rC Phosphoramidite
The chemical synthesis of Ac-rC phosphoramidite is a multi-step process involving the strategic protection of reactive functional groups on the cytidine nucleoside, followed by phosphitylation. The synthesis of the ¹³C and deuterium-labeled version follows the same pathway, starting from appropriately labeled precursors.
Key Protecting Groups
A standard protection strategy is crucial for successful RNA synthesis.[8]
-
5'-Hydroxyl: Protected with an acid-labile dimethoxytrityl (DMT) group.
-
2'-Hydroxyl: Protected with a fluoride-labile tert-butyldimethylsilyl (TBDMS) group. This bulky group prevents side reactions and directs the phosphitylation to the 3'-hydroxyl.[9][]
-
N⁴-Amino Group: Protected with a base-labile Acetyl (Ac) group.
-
3'-Phosphoramidite: The phosphate (B84403) group is protected with a β-cyanoethyl group, which is removed during the final deprotection steps.
Experimental Protocol: General Synthesis Pathway
The following protocol outlines the key steps for synthesizing a ribonucleoside phosphoramidite like Ac-rC.
-
5'-DMT Protection: Commercially available cytidine is reacted with dimethoxytrityl chloride (DMT-Cl) in pyridine (B92270) to protect the 5'-hydroxyl group.
-
N⁴-Acetylation: The exocyclic amine of the 5'-DMT-cytidine is protected by reacting it with acetic anhydride.
-
2'-O-Silylation: The most critical step involves the protection of the 2'-hydroxyl group. The 5'-DMT-N⁴-acetyl-cytidine is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction is not fully regiospecific and yields a mixture of 2'-O-TBDMS and 3'-O-TBDMS isomers, which must be carefully separated by silica (B1680970) gel column chromatography.[9]
-
3'-Phosphitylation: The purified 5'-DMT-N⁴-acetyl-2'-O-TBDMS-cytidine is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.
-
Purification and Characterization: The final product is purified and characterized to confirm its identity and purity.
Below is a logical workflow for the synthesis of Ac-rC Phosphoramidite.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
Ac-rC phosphoramidite and its labeled variant are used in automated solid-phase synthesis to build RNA strands in the 3' to 5' direction. The synthesis occurs on a solid support, typically controlled pore glass (CPG).
Experimental Protocol: The Oligonucleotide Synthesis Cycle
Each cycle of nucleotide addition consists of four main steps:
-
Detritylation (Deblocking): The acid-labile 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the next coupling step.[11]
-
Coupling: The Ac-rC phosphoramidite is activated (e.g., with tetrazole) and added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. Due to the steric bulk of the 2'-TBDMS group, coupling times for RNA phosphoramidites are generally longer (e.g., 6-12 minutes) than for DNA phosphoramidites to ensure high coupling efficiency.[9][12]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution.[11]
This cycle is repeated until the desired RNA sequence is synthesized.
The workflow for solid-phase RNA synthesis is illustrated below.
Data and Specifications
Table 1: Typical Quality Control Specifications for Ac-rC Phosphoramidite
| Parameter | Specification | Method | Rationale |
| Appearance | White to pale yellow powder | Visual Inspection | Ensures absence of gross contamination or degradation. |
| Purity | ≥ 99% | ³¹P NMR | Confirms the presence of the desired phosphoramidite and absence of phosphate impurities. |
| Purity | ≥ 99% | HPLC | Assesses overall purity and detects non-phosphorus-containing impurities. |
| Water Content | ≤ 0.3% | Karl Fischer Titration | Water can hydrolyze the phosphoramidite, reducing coupling efficiency. |
| Residual Solvents | ≤ 3.0% | Gas Chromatography (GC) | Ensures that solvents from the synthesis and purification process are removed. |
| Solution Clarity | Free from particulates (0.2M in Acetonitrile) | Visual Inspection | Particulates can block lines on the DNA/RNA synthesizer. |
Note: Data is representative of typical specifications provided in certificates of analysis from commercial suppliers.
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ represents a specialized but crucial reagent for advanced research in RNA biology and therapeutics. Its synthesis is based on well-established principles of nucleic acid chemistry, requiring careful control of protecting groups and purification steps. When incorporated into oligonucleotides, the stable isotope labels provide an invaluable tool for high-resolution structural and dynamic studies by NMR and for precise quantification by mass spectrometry. This technical guide provides a foundational understanding of the synthesis and application of this key molecule, empowering researchers to leverage its capabilities in their scientific pursuits.
References
- 1. metsol.com [metsol.com]
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 8. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 9. atdbio.com [atdbio.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C,d¹ in Solid-Phase RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N⁴-acetylcytidine-(ribose-¹³C, 5-d¹) phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹³C,d¹) in solid-phase RNA synthesis. The primary application of RNA oligonucleotides synthesized with this isotopically labeled building block is in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the study of RNA structure and dynamics. The site-specific incorporation of ¹³C and deuterium (B1214612) labels helps to resolve spectral overlap and allows for more precise analysis of molecular interactions and conformational changes.[1][2][3][4][5][6]
Introduction
The chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cornerstone of nucleic acid research.[2] The use of isotopically labeled phosphoramidites, such as Ac-rC Phosphoramidite-¹³C,d¹, enables the production of RNA molecules with site-specific labels. This is particularly advantageous for NMR studies of RNA structure and dynamics, as it helps to overcome challenges associated with chemical shift overlap and line broadening, especially in larger RNA molecules.[2][4][5] The N⁴-acetyl group on cytidine (B196190) can influence duplex stability, and its retention during synthesis is crucial for studying its biological role.[7] This protocol outlines the methodology for the efficient incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into synthetic RNA and subsequent analysis.
Data Presentation
Table 1: Reagents and Equipment for Solid-Phase RNA Synthesis
| Reagent/Equipment | Purpose | Supplier Example |
| Ac-rC Phosphoramidite-¹³C,d¹ | Isotopically labeled building block | Custom Synthesis |
| Standard RNA Phosphoramidites (A, G, U) | Standard RNA building blocks | Glen Research, ChemGenes |
| Solid Support (e.g., CPG) | Solid phase for synthesis | Glen Research |
| Activator (e.g., ETT, DCI) | Activation of phosphoramidites | LGC, Biosearch Technologies |
| Capping Reagents (Cap A, Cap B) | Capping of unreacted 5'-hydroxyls | Standard synthesizer reagents |
| Oxidizing Solution (e.g., Iodine) | Oxidation of phosphite (B83602) triester | Standard synthesizer reagents |
| Deblocking Reagent (e.g., Trichloroacetic acid) | Removal of 5'-DMT group | Standard synthesizer reagents |
| Anhydrous Acetonitrile (B52724) | Solvent for synthesis | Sigma-Aldrich |
| Deprotection Solutions (e.g., AMA, DBU) | Cleavage and deprotection of RNA | Various |
| Automated DNA/RNA Synthesizer | Automated synthesis platform | BioAutomation, Applied Biosystems |
| HPLC System | Purification of synthesized RNA | Agilent, Waters |
| Mass Spectrometer | Quality control of synthesized RNA | Bruker, Thermo Fisher Scientific |
| NMR Spectrometer | Structural and dynamic analysis | Bruker, JEOL |
Table 2: Typical Solid-Phase Synthesis Cycle Parameters
| Step | Reagent | Typical Time | Notes |
| 1. Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-90 seconds | Removes the 5'-DMT protecting group. |
| 2. Coupling | Ac-rC Phosphoramidite-¹³C,d¹ + Activator | 5-15 minutes | Coupling time may need to be extended for modified phosphoramidites to ensure high efficiency.[2] |
| 3. Capping | Acetic Anhydride/N-Methylimidazole | 30-60 seconds | Terminates unreacted 5'-hydroxyl groups to prevent failure sequences. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | Oxidizes the phosphite triester to the more stable phosphate (B84403) triester. |
Table 3: Representative Coupling Efficiencies
| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) |
| Standard RNA Phosphoramidites | > 98% |
| Ac-rC Phosphoramidite-¹³C,d¹ (Estimated) | 97-99% |
| Sterically Hindered/Modified Phosphoramidites | 95-98% |
Note: Coupling efficiencies for isotopically labeled phosphoramidites are generally high but should be empirically determined and optimized.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Isotopically Labeled RNA
This protocol describes the automated solid-phase synthesis of an RNA oligonucleotide containing a site-specific Ac-rC-¹³C,d¹ modification using an automated DNA/RNA synthesizer.
1. Preparation of Reagents:
- Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and standard RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
- Install all reagent bottles (phosphoramidites, activator, capping, oxidizing, and deblocking solutions) on the synthesizer.
- Ensure the system is thoroughly purged with an inert gas (e.g., Argon) to maintain anhydrous conditions.
2. Automated Synthesis Cycle:
- Program the desired RNA sequence into the synthesizer software.
- Initiate the synthesis program, which will perform the following steps for each nucleotide addition:
- Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleotide with trichloroacetic acid.
- Coupling: The Ac-rC Phosphoramidite-¹³C,d¹ (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group. For the labeled phosphoramidite, the coupling time may be extended to ensure high efficiency.[2]
- Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- The cycle is repeated until the full-length RNA is synthesized.
3. Cleavage and Deprotection:
- Upon completion of the synthesis, the solid support is transferred to a vial.
- Crucial Step for Retaining N⁴-acetyl Group: To cleave the RNA from the solid support and remove protecting groups while preserving the N⁴-acetyl group on the labeled cytidine, a non-nucleophilic deprotection strategy is required.[7]
- Treat the solid support with a solution of 1,8-Diazabicycloundec-7-ene (DBU) in a suitable solvent (e.g., anhydrous acetonitrile or a mixture with pyridine). The exact conditions (concentration, temperature, and time) should be optimized.[7]
- Avoid standard deprotection with reagents like ammonia/methylamine (AMA), as these will cleave the N⁴-acetyl group.[7]
- The supernatant containing the cleaved and partially deprotected RNA is collected.
4. 2'-Hydroxyl Deprotection:
- The 2'-hydroxyl protecting groups (e.g., TBDMS, TOM) are removed using a fluoride-based reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
- The reaction is quenched, and the RNA is precipitated with a salt solution and ethanol.
5. Purification and Analysis:
- The crude RNA is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
- The purity and identity of the final product are confirmed by mass spectrometry.
Protocol 2: NMR Sample Preparation and Analysis
1. Sample Preparation:
- The purified, isotopically labeled RNA is desalted.
- The RNA is dissolved in an appropriate NMR buffer (e.g., phosphate buffer with NaCl, pH 6.5-7.0).
- The sample is annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.
- For experiments observing exchangeable protons, the sample is lyophilized and redissolved in 90% H₂O/10% D₂O. For other experiments, it is dissolved in 99.9% D₂O.
2. NMR Spectroscopy:
- A series of NMR experiments are performed to assign the resonances and study the structure and dynamics of the RNA.
- The presence of the ¹³C label in the ribose of the modified cytidine allows for ¹³C-edited experiments, which simplify the spectra and aid in resonance assignment.
- The deuterium label at the 5-position of cytidine can also be used to simplify proton spectra in that region.
Visualizations
Caption: Workflow for the synthesis and analysis of isotopically labeled RNA.
Caption: The four-step cycle of solid-phase phosphoramidite RNA synthesis.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C,d¹ in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes into oligonucleotides is a powerful tool for the structural and functional analysis of RNA. Ac-rC Phosphoramidite-¹³C,d¹ is a specialized reagent designed for the chemical synthesis of RNA molecules containing cytidine (B196190) with a carbon-13 (¹³C) and a deuterium (B1214612) (d) label. This isotopic labeling is invaluable for advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed investigation of RNA structure, dynamics, and interactions.[1][]
The acetyl (Ac) protecting group on the exocyclic amine of cytidine is compatible with fast deprotection protocols, making it a versatile choice for modern oligonucleotide synthesis.[3][4] These application notes provide a comprehensive guide to the use of Ac-rC Phosphoramidite-¹³C,d¹ in automated solid-phase oligonucleotide synthesis, including recommended protocols for coupling, deprotection, and purification.
Applications
The primary applications for incorporating ¹³C and deuterium labels into specific cytidine residues of an RNA molecule include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C label provides a sensitive nucleus for a variety of heteronuclear NMR experiments, which are crucial for resonance assignment and structure determination of RNA molecules.[1][5] Deuterium labeling can simplify complex proton NMR spectra by reducing the number of proton signals and narrowing the lines of remaining resonances, which is particularly useful for studying larger RNAs.[6][7]
-
Mass Spectrometry (MS) : Isotopically labeled oligonucleotides can serve as internal standards for quantitative MS-based assays.[8][9] The mass shift introduced by the ¹³C and deuterium labels also aids in the identification and analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.[10][11]
Quantitative Data
While specific performance data for the isotopically labeled version is not widely published, the performance is expected to be comparable to standard Ac-rC phosphoramidite (B1245037). The following tables summarize typical parameters for oligonucleotide synthesis and deprotection.
Table 1: Typical Synthesis Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Phosphoramidite | Ac-rC Phosphoramidite-¹³C,d¹ | Store at or below -20°C under an inert atmosphere.[12][13] |
| Typical Coupling Efficiency | >98% | Stepwise efficiency is critical for the yield of full-length product.[14] |
| Activator | 4,5-Dicyanoimidazole (DCI) or Tetrazole | DCI can offer faster coupling kinetics compared to tetrazole.[15] |
| Coupling Time | 3 - 6 minutes | May require optimization based on synthesizer and sequence complexity.[16][] |
| Oxidation | Iodine/Water/Pyridine | Standard oxidation step to form the phosphotriester linkage. |
| Capping | Acetic Anhydride/N-Methylimidazole | Caps unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences. |
Table 2: Recommended Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Method | Reagent | Temperature | Duration | Notes |
|---|---|---|---|---|
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 5 - 10 minutes | This method is highly recommended for Ac-rC as it avoids base modification.[3][4] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional method. Ensure the ammonium hydroxide is fresh.[3] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for oligonucleotides with sensitive modifications. Requires specific protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG).[3][4] |
Experimental Protocols
Protocol 1: Incorporation of Ac-rC Phosphoramidite-¹³C,d¹ via Automated Solid-Phase Synthesis
This protocol outlines the steps for incorporating the isotopically labeled phosphoramidite into a growing RNA chain on an automated DNA/RNA synthesizer.
1. Reagent Preparation: a. Allow the Ac-rC Phosphoramidite-¹³C,d¹ vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[18] c. Install the phosphoramidite solution on a designated port on the synthesizer.
2. Synthesis Cycle: The automated synthesis follows a standard cycle for each nucleotide addition. The key steps are: a. Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane. b. Coupling: Activation of the Ac-rC Phosphoramidite-¹³C,d¹ with an activator (e.g., DCI) and subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide. A coupling time of 3-6 minutes is standard.[16] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent further elongation and simplify purification. d. Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
3. Post-Synthesis: a. Upon completion of the sequence, the oligonucleotide remains attached to the solid support with protecting groups on the nucleobases and phosphate backbone. b. The final 5'-DMT group can be left on ("DMT-on") to aid in purification by reversed-phase HPLC, or removed ("DMT-off") on the synthesizer.
Protocol 2: Cleavage and Deprotection using the UltraFAST Method
This protocol is recommended for oligonucleotides containing the Ac-rC modification.
1. Cleavage from Solid Support: a. Transfer the solid support from the synthesis column to a screw-cap vial. b. Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA reagent). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale. c. Incubate the vial at 65°C for 10 minutes.[3][4] This step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphates.
2. Base Deprotection: a. The incubation at 65°C for 10 minutes is also sufficient to remove the protecting groups from the nucleobases, including the acetyl group from the labeled cytidine.[3] b. After incubation, cool the vial on ice. c. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. d. Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Protocol 3: Purification of the Labeled Oligonucleotide
The crude, deprotected oligonucleotide must be purified to remove truncated sequences and other impurities. Denaturing polyacrylamide gel electrophoresis (PAGE) is a common method for high-resolution purification.
1. Sample Preparation: a. Resuspend the dried oligonucleotide pellet in a suitable volume of loading buffer (e.g., 8 M urea, 1x TBE).
2. Denaturing PAGE: a. Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea) of appropriate thickness. b. Load the sample into a well and run the gel at constant power until the tracking dyes have migrated to the desired position. c. Visualize the oligonucleotide bands using UV shadowing.
3. Elution and Desalting: a. Excise the band corresponding to the full-length product. b. Crush the gel slice and elute the oligonucleotide overnight in an appropriate buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA). c. Separate the eluted oligonucleotide from the gel fragments. d. Desalt the purified oligonucleotide using a C18 Sep-Pak cartridge or by ethanol (B145695) precipitation.
4. Final Quality Control: a. Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis. The mass spectrum should confirm the incorporation of the ¹³C and deuterium labels at the specified position.[11]
Visualizations
Caption: Experimental workflow for the synthesis of an isotopically labeled oligonucleotide.
Caption: Rationale for using Ac-rC Phosphoramidite-¹³C,d¹ in RNA structural studies.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. MIND4OLIGOS: Determining the Monoisotopic Mass of Oligonucleotides Observed in High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.colby.edu [web.colby.edu]
- 12. TheraPure™ Ac-rC Phosphoramidite, serum vial bottle 1 g | Buy Online [thermofisher.com]
- 13. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Ac-rC Phosphoramidite-¹³C,d₁ in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at atomic resolution.[1][2] However, its application to RNA molecules, particularly larger constructs relevant to drug development, is often hampered by severe spectral overlap and line broadening.[1][2][3][4][5] The limited chemical shift dispersion of the four standard ribonucleotides leads to crowded spectra, making unambiguous resonance assignment and structural analysis challenging.[6]
To overcome these limitations, site-specific incorporation of stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or d) has become an indispensable tool.[1][5][6] Ac-rC Phosphoramidite-¹³C,d₁, an acetyl-protected cytidine (B196190) building block for solid-phase RNA synthesis, provides a targeted approach to introduce NMR-active nuclei and simplify complex spectra. This document outlines the key applications and experimental protocols for utilizing this valuable reagent in NMR-based RNA research.
The primary advantage of using a labeled phosphoramidite (B1245037) in solid-phase synthesis is the ability to introduce isotopes at specific, predetermined positions within an RNA sequence.[4][5] This contrasts with enzymatic methods, which typically result in uniform labeling of all instances of a particular nucleotide.[1][2] Site-specific labeling is the most effective method to completely circumvent the problem of spectral overlap.[4][5]
Key Applications of Ac-rC Phosphoramidite-¹³C,d₁
The strategic incorporation of a cytidine residue labeled with both ¹³C and deuterium offers several advantages for detailed NMR analysis:
-
Spectral Simplification and Resonance Assignment: The introduction of a ¹³C label at a specific cytidine allows for the use of heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC), which resolve the signals of the labeled cytidine from the crowded regions of the spectrum.[7][8] Deuteration of the ribose moiety further simplifies the ¹H spectrum by removing proton signals and their associated couplings, leading to narrower linewidths for the remaining protons.[9]
-
Probing RNA Dynamics: The isolated ¹H-¹³C spin pair at a specific site is an excellent probe for studying the internal dynamics of an RNA molecule.[3] By eliminating nearby protons through deuteration and avoiding ¹³C-¹³C couplings, relaxation parameters (T₁, T₂, NOE) can be measured more accurately. These measurements provide insights into pico- to nanosecond timescale motions that are crucial for molecular recognition and function. For slower, micro- to millisecond timescale dynamics, such as those involved in conformational exchange, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be employed on the isolated ¹³C spin.[3][10]
-
Structure Determination of RNA-Ligand Complexes: In drug development, identifying the binding site and characterizing the conformational changes of an RNA upon ligand binding is critical. By incorporating Ac-rC Phosphoramidite-¹³C,d₁ at or near a suspected binding site, chemical shift perturbations upon ligand titration can be easily monitored in ¹H-¹³C HSQC spectra. This provides unambiguous evidence of interaction and can be used to determine binding affinities and map the interaction surface.
Illustrative Labeling Pattern:
For the protocols and applications described herein, we will assume a common and highly useful labeling pattern for Ac-rC Phosphoramidite-¹³C,d₁:
-
¹³C-labeling: at the C6 position of the cytosine base.
-
Deuterium-labeling (d): at the non-exchangeable H1', H3', H4', H5', and H5'' positions of the ribose sugar. The H2' position remains protonated.
This labeling scheme provides an isolated ¹H6-¹³C6 spin pair for studying the base and a protonated H2' for probing the sugar pucker, while minimizing spectral crowding from other ribose protons.
Quantitative Data Summary
Site-specific labeling enables the precise measurement of various NMR parameters that are informative of structure and dynamics. The following table summarizes key quantitative data that can be obtained using RNA labeled with Ac-rC Phosphoramidite-¹³C,d₁.
| NMR Parameter | Typical Range of Values for RNA | Information Derived | Relevant NMR Experiment |
| ¹H-¹³C One-bond J-coupling (¹J_CH) | 170 - 220 Hz | Electronic environment, hydrogen bonding | ¹H-¹³C HSQC, J-coupling measurements |
| ¹³C Transverse Relaxation Rate (R₂) | 5 - 50 s⁻¹ | Local and global correlation times, conformational exchange | ¹³C CPMG Relaxation Dispersion, R₂ measurements |
| ¹³C Longitudinal Relaxation Rate (R₁) | 1 - 5 s⁻¹ | Pico- to nanosecond timescale motions | ¹³C R₁ Inversion Recovery |
| Heteronuclear NOE ({¹H}-¹³C NOE) | 0.4 - 0.9 | Amplitude of fast internal motions | Heteronuclear NOE experiment |
| Chemical Shift Perturbation (Δδ) | 0 - 1.0 ppm (¹H), 0 - 5.0 ppm (¹³C) | Ligand binding, conformational changes | ¹H-¹³C HSQC titration |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Labeled RNA
This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹³C,d₁ into a target RNA sequence using an automated solid-phase synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹³C,d₁ and other required phosphoramidites (A, G, U)
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
Procedure:
-
Synthesizer Preparation: Install the labeled phosphoramidite and other reagents on an automated DNA/RNA synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite (e.g., Ac-rC Phosphoramidite-¹³C,d₁) and its reaction with the 5'-hydroxyl group of the growing RNA chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: a. After the final synthesis cycle, transfer the solid support to a vial. b. Add the cleavage and deprotection solution (e.g., AMA) and incubate as required (e.g., 10 minutes at 65°C) to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
2'-O-TBDMS Deprotection: a. Evaporate the cleavage solution. b. Resuspend the pellet in a solution for removing the 2'-O-tert-butyldimethylsilyl (TBDMS) groups (e.g., triethylamine (B128534) trihydrofluoride in DMSO). c. Incubate as required (e.g., overnight at 65°C).
-
Precipitation: Quench the deprotection reaction and precipitate the crude RNA using a salt solution (e.g., sodium acetate) and an organic solvent (e.g., butanol or ethanol).
Protocol 2: Purification of the Labeled RNA
Purification of the synthesized RNA is crucial to remove truncated sequences and residual protecting groups.
Materials:
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or a High-Performance Liquid Chromatography (HPLC) system with an anion-exchange or reverse-phase column.
-
Urea
-
Tris-borate-EDTA (TBE) buffer
-
Elution buffer (e.g., 0.3 M Sodium Acetate)
-
Ethanol
Procedure (using denaturing PAGE):
-
Gel Preparation: Prepare a high-percentage (e.g., 15-20%) polyacrylamide gel containing 7-8 M urea.
-
Sample Loading: Dissolve the crude RNA pellet in loading buffer, heat to denature (90°C for 3 min), and load onto the gel.
-
Electrophoresis: Run the gel until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing.
-
Excision and Elution: Excise the band corresponding to the full-length product. Crush the gel slice and elute the RNA overnight in elution buffer.
-
Desalting and Concentration: Separate the eluted RNA from the gel fragments. Precipitate the RNA with ethanol, wash the pellet, and dissolve in RNase-free water. The final sample should be desalted using size-exclusion chromatography.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Purified, desalted labeled RNA
-
NMR buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5)
-
99.9% D₂O
-
NMR tubes
Procedure:
-
Sample Preparation: Lyophilize the purified RNA and dissolve it in the appropriate volume of NMR buffer to achieve a final concentration of 0.2 - 1.0 mM. For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized from D₂O multiple times and finally dissolved in 99.9% D₂O.[7]
-
NMR Spectrometer Setup: a. Tune and match the NMR probe for ¹H and ¹³C frequencies. b. Optimize the shim gradients to achieve good field homogeneity. c. Calibrate the ¹H and ¹³C pulse widths.
-
¹H-¹³C HSQC Experiment: a. Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. b. The spectrum will show a single cross-peak for the ¹H6-¹³C6 pair of the labeled cytidine residue, well-resolved from other signals. c. This provides an unambiguous starting point for resonance assignment and for monitoring changes upon perturbation (e.g., ligand binding).
Conclusion
Ac-rC Phosphoramidite-¹³C,d₁ is a powerful reagent for overcoming the inherent challenges of RNA NMR spectroscopy. Through solid-phase synthesis, this building block can be incorporated at any desired cytidine position, providing a precise spectroscopic probe for detailed studies of RNA structure, dynamics, and interactions. The protocols and applications outlined here provide a framework for researchers to leverage this technology in basic science and drug discovery, ultimately contributing to a deeper understanding of RNA biology.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-rC Phosphoramidite-¹³C,d¹ in Site-Specific RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific isotopic labeling of RNA is a powerful technique for elucidating the structure, dynamics, and molecular interactions of RNA molecules at atomic resolution. The use of stable isotopes such as ¹³C and deuterium (B1214612) (d) in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides invaluable insights for basic research and drug development.[1][2] Ac-rC Phosphoramidite-¹³C,d¹, a cytidine (B196190) phosphoramidite (B1245037) isotopically labeled at specific positions, enables the precise incorporation of a stable isotope-labeled nucleotide at any desired position within a synthetic RNA oligonucleotide. This level of control is a significant advantage over enzymatic methods, which are generally limited to uniform labeling.[1]
The acetyl (Ac) protecting group on the exocyclic amine of cytidine offers advantages in oligonucleotide synthesis and deprotection. This document provides detailed application notes and protocols for the use of Ac-rC Phosphoramidite-¹³C,d¹ for the site-specific labeling of RNA.
Applications
The site-specific incorporation of ¹³C and deuterium into RNA using Ac-rC Phosphoramidite-¹³C,d¹ has several key applications:
-
Structural Biology (NMR Spectroscopy): The introduction of isolated ¹³C-¹H spin pairs simplifies complex NMR spectra, helping to resolve resonance overlap and facilitate the assignment of signals, which is particularly challenging for larger RNA molecules.[3][4] Deuteration at specific positions can reduce dipolar coupling and line broadening, leading to sharper NMR signals and improved spectral resolution.[5][6]
-
Mechanistic Studies: Labeled RNA can be used to probe the chemical features and molecular interactions of catalytically or structurally important residues within ribozymes, riboswitches, and other functional RNA molecules.[3]
-
Drug Discovery and Development:
-
Target Validation: Characterizing the structure and dynamics of an RNA target is crucial for understanding its function and validating it as a drug target.
-
Drug-RNA Interaction Studies: Site-specific labels allow for the detailed investigation of how small molecules or other therapeutics bind to an RNA target, providing information on the binding site, conformational changes, and binding kinetics.[1]
-
Therapeutic Oligonucleotide Development: Understanding the structure and stability of therapeutic RNAs (e.g., siRNAs, ASOs) is critical for optimizing their efficacy and safety.
-
-
Mass Spectrometry Analysis: Isotopic labeling provides a clear mass shift that can be used to quantify RNA modifications, study RNA-protein cross-linking, and analyze the composition of RNA fragments.[7][8]
Chemical Structure
While the exact positions of the ¹³C and deuterium labels in "Ac-rC Phosphoramidite-¹³C,d¹" can vary by manufacturer, a common and highly useful labeling pattern for cytidine phosphoramidites is [6-¹³C-5-²H]-cytidine.[1][5] This pattern is particularly advantageous for NMR studies as it provides an isolated ¹³C-¹H spin pair at the C6/H6 position and removes the H5 proton, which simplifies the spin system and reduces relaxation pathways.[5]
The general structure of an N⁴-Acetyl-2'-O-TBDMS-cytidine phosphoramidite is shown below. In Ac-rC Phosphoramidite-¹³C,d¹, a ¹³C atom would be located at a specific position in the cytidine base (e.g., C6), and a deuterium atom would replace a hydrogen atom (e.g., at C5).
Caption: General chemical structure of a labeled Ac-rC phosphoramidite.
Experimental Protocols
The following protocols provide a general framework for the site-specific labeling of RNA using Ac-rC Phosphoramidite-¹³C,d¹ via automated solid-phase synthesis.
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C,d¹-labeled cytidine residue using a standard automated DNA/RNA synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹³C,d¹
-
Unlabeled RNA phosphoramidites (A, G, U, C) with appropriate 2'-OH and exocyclic amine protecting groups (e.g., 2'-O-TBDMS or 2'-O-TOM)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing agent (e.g., Iodine solution)
-
Deblocking agent (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup:
-
Dissolve the Ac-rC Phosphoramidite-¹³C,d¹ and unlabeled phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Load the phosphoramidite solutions, solid support column, and all other necessary reagents onto the automated synthesizer.
-
-
Sequence Programming:
-
Program the desired RNA sequence into the synthesizer, ensuring to specify the cycle at which the Ac-rC Phosphoramidite-¹³C,d¹ will be coupled.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support.
-
Coupling: The activated Ac-rC Phosphoramidite-¹³C,d¹ is coupled to the free 5'-hydroxyl group of the growing RNA chain. A longer coupling time (e.g., 6-12 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[9]
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final De-blocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Caption: Automated solid-phase RNA synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups. The use of N⁴-acetyl-cytidine (Ac-rC) allows for faster deprotection protocols.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 mixture of 30% NH₄OH and 40% CH₃NH₂ in water)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Butanol or appropriate quenching buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution to the vial and incubate at 65°C for 10-20 minutes. This step cleaves the RNA from the support and removes the exocyclic amine and phosphate protecting groups.
-
Carefully transfer the supernatant containing the RNA to a new tube and evaporate to dryness.
-
-
2'-OH Deprotection:
-
Resuspend the dried RNA pellet in DMSO.
-
Add TEA or DIPEA to the solution.
-
Add TEA·3HF and incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS or 2'-O-TOM protecting groups.
-
-
Quenching and Desalting:
-
Quench the reaction by adding isopropoxytrimethylsilane (B160341) or by butanol precipitation.
-
Desalt the RNA using size-exclusion chromatography or ethanol (B145695) precipitation.
-
Protocol 3: Purification of Labeled RNA
High-purity labeled RNA is essential for downstream applications. The choice of purification method depends on whether the final DMT group was removed (DMT-off) or retained (DMT-on).
Methods:
-
DMT-on Purification: If the 5'-DMT group was retained, reverse-phase HPLC or cartridge purification can be used. The hydrophobic DMT group allows for the separation of the full-length product from shorter, uncapped sequences. The DMT group is then removed by treatment with an acid (e.g., trifluoroacetic acid).
-
DMT-off Purification: For DMT-off synthesis, anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) can be used to purify the full-length RNA based on its charge.
Data Presentation
The successful incorporation of Ac-rC Phosphoramidite-¹³C,d¹ can be verified by mass spectrometry and NMR spectroscopy.
Table 1: Expected Mass Shift upon Incorporation of ¹³C,d¹-Labeled Cytidine
| Isotopic Label | Mass of Unlabeled Cytidine (C) Monophosphate | Mass of Labeled Cytidine (¹³C,d¹-C) Monophosphate | Expected Mass Shift (Δm/z) |
| ¹³C, d | 305.18 g/mol | 307.18 g/mol | +2.00 Da |
Note: The exact mass will depend on the specific labeling pattern and the ionization state in mass spectrometry.
Table 2: Representative Coupling Efficiencies
| Phosphoramidite Type | Average Coupling Efficiency per Cycle | Overall Yield for a 20-mer RNA | Overall Yield for a 50-mer RNA |
| Standard Unlabeled Phosphoramidites | >99% | ~82% | ~61% |
| Ac-rC Phosphoramidite-¹³C,d¹ (Estimated) | 97-99% | ~54-75% | ~22-48% |
Note: The coupling efficiency of labeled phosphoramidites may be slightly lower than their unlabeled counterparts due to potential steric hindrance. It is crucial to optimize coupling times for labeled monomers.[9][10]
Data Analysis Workflows
NMR Spectroscopy Analysis Workflow
Caption: Workflow for NMR analysis of labeled RNA.
Mass Spectrometry Analysis Workflow
Caption: Workflow for MS analysis of labeled RNA.
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ is a valuable tool for the site-specific isotopic labeling of RNA. This approach provides researchers with the ability to conduct high-resolution structural and dynamic studies of RNA molecules, which is essential for advancing our understanding of RNA biology and for the development of novel RNA-targeted therapeutics. The protocols and data presented here provide a comprehensive guide for the successful implementation of this powerful technology.
References
- 1. mdpi.com [mdpi.com]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical labeling - Assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Incorporating Ac-rC Phosphoramidite-¹³C,d¹ into RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes, such as ¹³C and deuterium, into RNA oligonucleotides is a powerful tool for elucidating their structure, dynamics, and interactions with other molecules. Ac-rC Phosphoramidite-¹³C,d¹, an acetyl-protected cytidine (B196190) phosphoramidite (B1245037) with isotopic labels, is a key reagent for these studies, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. The acetyl protecting group on the exocyclic amine of cytidine offers advantages in terms of deprotection kinetics compared to standard benzoyl protection.[1][2][3] This document provides a detailed protocol for the incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into RNA, covering solid-phase synthesis, deprotection, purification, and characterization.
Quantitative Data Summary
The efficiency of incorporating modified phosphoramidites is crucial for the synthesis of high-quality RNA. While specific data for Ac-rC Phosphoramidite-¹³C,d¹ is not extensively published, the following table summarizes typical coupling efficiencies observed for modified phosphoramidites in automated solid-phase RNA synthesis.[4][5]
| Phosphoramidite Type | Typical Coupling Efficiency (%) | Recommended Coupling Time (minutes) |
| Standard RNA Phosphoramidites (A, G, C, U) | >99% | 2 - 5 |
| Ac-rC Phosphoramidite-¹³C,d¹ (Projected) | >97% | 10 - 15 |
| Other Modified/Labeled Phosphoramidites | 95 - 99% | 5 - 20 |
Note: Coupling efficiency is determined by trityl cation monitoring during synthesis. The recommended coupling time for Ac-rC Phosphoramidite-¹³C,d¹ is extended to ensure complete reaction due to the potential for increased steric hindrance from the isotopic labels and protecting groups.[6]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of ¹³C,d¹-Labeled RNA
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating Ac-rC Phosphoramidite-¹³C,d¹. It is based on standard phosphoramidite chemistry and can be adapted for most commercial DNA/RNA synthesizers.
Materials:
-
DNA/RNA synthesizer
-
Ac-rC Phosphoramidite-¹³C,d¹
-
Standard RNA phosphoramidites (with 2'-O-TBDMS or 2'-O-TOM protection)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Phosphoramidite Preparation: Dissolve Ac-rC Phosphoramidite-¹³C,d¹ and standard RNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the vials on the synthesizer.
-
Synthesizer Setup: Prime the synthesizer lines with the required reagents and perform any necessary calibrations.
-
Sequence Programming: Program the desired RNA sequence, specifying the position for the incorporation of the Ac-rC-¹³C,d¹ monomer.
-
Synthesis Cycle: The automated synthesis proceeds in a stepwise 3' to 5' direction with the following cycle for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.
-
Coupling: Activation of the phosphoramidite with the activator and subsequent coupling to the 5'-hydroxyl of the RNA chain. For Ac-rC Phosphoramidite-¹³C,d¹, extend the coupling time to 10-15 minutes.[6][7]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be left on for purification ("DMT-on") or removed on the synthesizer ("DMT-off"). For subsequent purification by reversed-phase HPLC, it is advantageous to leave the DMT group on.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups. The use of methylamine-based reagents is recommended for the efficient removal of the acetyl group from cytidine.[1][8]
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or Ethanolic Methylamine (EMAM)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297), 3 M
-
n-Butanol or Ethanol (B145695)
Procedure:
-
Base and Phosphate Deprotection & Cleavage:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of AMA solution to the support.
-
Allow the vial to cool to room temperature and transfer the supernatant containing the RNA to a new tube.
-
Rinse the support with 0.5 mL of water and combine with the supernatant.
-
Dry the RNA solution using a speed vacuum concentrator.
-
-
2'-O-TBDMS Deprotection:
-
RNA Precipitation:
-
Add 25 µL of 3 M Sodium Acetate.
-
Add 1 mL of n-butanol or 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and air dry.
-
Protocol 3: Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity labeled RNA. Reversed-phase HPLC is particularly effective for DMT-on purification, while anion-exchange HPLC separates based on charge.[11]
Reversed-Phase HPLC (DMT-on):
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV absorbance at 260 nm.
Procedure:
-
Resuspend the deprotected (except for the 5'-DMT group) RNA pellet in mobile phase A.
-
Inject the sample onto the HPLC system.
-
Collect the major peak corresponding to the DMT-on product.
-
Dry the collected fraction.
-
Treat the dried sample with 80% acetic acid to remove the DMT group.
-
Desalt the final product using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the final RNA product by verifying its molecular weight.
Procedure:
-
Prepare a dilute solution of the purified RNA in an appropriate solvent (e.g., water with a small amount of a volatile buffer).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[12][13]
-
Compare the observed molecular weight with the calculated theoretical mass of the ¹³C,d¹-labeled RNA.
Visualizations
Experimental Workflow for RNA Synthesis
Caption: Workflow for the synthesis and purification of isotopically labeled RNA.
Logical Workflow for NMR Structural Studies
Caption: Workflow for NMR structural studies using isotopically labeled RNA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. labcluster.com [labcluster.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-rC Phosphoramidite-13C,d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-rC Phosphoramidite-13C,d1 is a stable isotope-labeled building block essential for the site-specific incorporation of a labeled cytidine (B196190) residue into synthetic RNA oligonucleotides. This acetyl-protected cytidine phosphoramidite (B1245037) contains a Carbon-13 (¹³C) isotope and a deuterium (B1214612) (d) label, providing a powerful tool for advanced biophysical and structural studies of RNA. The precise introduction of these labels is invaluable for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), enabling detailed investigation of RNA structure, dynamics, ligand interactions, and the molecular basis of therapeutic action.[1][2]
The use of stable isotope labeling allows researchers to overcome common challenges in studying large RNA molecules, such as spectral overlap and signal degeneracy in NMR.[3][4][5] Site-specific labeling with this compound simplifies complex spectra, facilitates resonance assignment, and allows for the detailed analysis of local conformational changes and intermolecular interactions at atomic resolution.[3][6] This is particularly crucial for understanding the function of riboswitches, viral RNAs, and other regulatory RNA molecules, as well as for characterizing the binding of small molecule drugs to RNA targets.[6]
Key Applications
-
Structural Biology: Elucidation of the three-dimensional structures of RNA and RNA-protein complexes using NMR spectroscopy. The ¹³C label serves as a sensitive probe for determining internuclear distances and torsion angles.
-
RNA Dynamics: Investigation of the conformational dynamics of RNA molecules on a wide range of timescales.[7] NMR relaxation dispersion experiments, facilitated by isotopic labels, can reveal transient, low-population states that are critical for biological function.[6]
-
Drug Discovery and Development: Characterization of the binding modes and kinetics of small molecules and other therapeutics that target RNA. Monitoring changes in the NMR or mass spectra of labeled RNA upon ligand binding can provide insights into the mechanism of action.
-
Mass Spectrometry-Based Quantification: Use as an internal standard for the accurate quantification of RNA modifications and turnover in complex biological samples.[8]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of ¹³C,d1-Labeled RNA Oligonucleotides
This protocol outlines the general procedure for incorporating this compound into an RNA oligonucleotide using an automated solid-phase synthesizer.
Materials:
-
This compound
-
Unlabeled RNA phosphoramidites (A, G, U, C) with appropriate 2'-O-protection (e.g., TBDMS or TOM)[9]
-
Solid support (e.g., CPG) appropriate for RNA synthesis
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT))[9]
-
Capping solution (Cap A and Cap B)
-
Oxidizing solution
-
Deblocking solution (e.g., 3% Dichloroacetic acid (DCA) in dichloromethane)[9]
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., a mixture of ethanolic methylamine (B109427) and aqueous methylamine)[10]
-
2'-O-silyl deprotection solution (e.g., Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO)[10]
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the recommended concentration for your synthesizer.
-
Install the phosphoramidite vials, solid support column, and all necessary reagent bottles on the automated synthesizer.
-
Program the desired RNA sequence and synthesis scale into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition. The cycle for incorporating the labeled cytidine is as follows:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing RNA chain on the solid support by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the 5'-hydroxyl of the growing RNA chain. A typical coupling time for RNA phosphoramidites is 6 minutes.[9]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
Protocol 2: Cleavage and Deprotection of the Labeled RNA
Procedure:
-
Base and Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add the cleavage and deprotection solution (e.g., ethanolic methylamine/aqueous methylamine 1:1) to the solid support.[10]
-
Incubate at the recommended temperature and time (e.g., 65 °C for 10 minutes, especially when using Ac-protected C).[11][12]
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-Protecting Group Removal:
Protocol 3: Purification of the Labeled RNA
The crude, deprotected RNA can be purified using various methods depending on the length and properties of the oligonucleotide.
-
DMT-on Purification: If the final DMT group was retained, reverse-phase HPLC or cartridge purification can be used to separate the full-length product from truncated sequences. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid).[13]
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and is effective for purifying RNA.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify RNA oligonucleotides with high resolution.
After purification, the RNA should be desalted using size-exclusion chromatography or ethanol (B145695) precipitation. The purity and integrity of the final product should be confirmed by analytical HPLC and mass spectrometry.
Data Presentation
The successful incorporation of this compound can be evaluated by several quantitative parameters.
| Parameter | Typical Value | Method of Analysis | Reference |
| Coupling Efficiency | >98% | Trityl cation monitoring during synthesis | [14] |
| Isotopic Enrichment | >98% | Mass Spectrometry | N/A |
| Purity of Final Oligonucleotide | >90% | HPLC, PAGE | [10] |
| Mass Verification | Expected Mass ± 0.02% | ESI-MS | N/A |
Visualizations
Experimental Workflow for Labeled RNA Synthesis
Caption: Workflow for the synthesis and processing of RNA labeled with this compound.
Signaling Pathway Involving RNA Regulation
Caption: Simplified diagram of gene expression regulation by non-coding RNAs.
References
- 1. Chemical labeling - Assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low coupling efficiency with Ac-rC Phosphoramidite-13C,d1
Technical Support Center: Ac-rC Phosphoramidite-13C,d1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with this compound during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected coupling efficiency when using this compound. What are the primary causes?
A1: Low coupling efficiency during oligonucleotide synthesis is a common issue that can drastically reduce the yield of the full-length product.[1][2] The most frequent causes are not unique to isotopically labeled phosphoramidites and typically fall into one of several categories:
-
Reagent Contamination or Degradation: The presence of moisture is highly detrimental, as water hydrolyzes the activated phosphoramidite (B1245037).[3][4] Degraded phosphoramidite, activator, or solvent can also be a major cause.[4]
-
Suboptimal Protocol Parameters: Incorrect coupling time, insufficient reagent concentration, or inappropriate activator choice can lead to incomplete reactions.[][6]
-
Instrument and Fluidics Issues: Problems with the DNA/RNA synthesizer, such as leaks, blockages, or inaccurate reagent delivery, can prevent the necessary reagents from reaching the solid support in the correct amounts.[4]
-
Solid Support Problems: For longer oligonucleotides, the pores of the solid support can become clogged, hindering reagent access to the growing chain.[3]
Q2: Does the stable isotope labeling (¹³C, d1) in this compound inherently reduce its coupling efficiency?
A2: There is no evidence to suggest that the ¹³C and deuterium (B1214612) labeling on the Ac-rC phosphoramidite significantly alters its chemical reactivity or inherent coupling efficiency under standard synthesis conditions.[4] The fundamental principles of phosphoramidite chemistry apply. Troubleshooting for this labeled variant should follow the same procedures as for its standard, non-labeled counterpart.
Q3: How can we verify the quality of our this compound and other synthesis reagents?
A3: Reagent quality is critical for successful synthesis.[1]
-
Phosphoramidites: These are sensitive to moisture and oxidation.[4] Always use fresh phosphoramidites and handle them under an inert, anhydrous atmosphere (e.g., argon or helium).[3] Store them in a freezer at or below -20°C.[7] If degradation is suspected, it is best to use a fresh, unopened vial.
-
Solvent (Acetonitrile - ACN): Use only anhydrous, DNA/RNA synthesis-grade ACN with a water content of 15 ppm or lower.[3] Using septum-sealed bottles is recommended.[3] If you dissolve the phosphoramidite yourself, do so under an anhydrous atmosphere.[3]
-
Activator: The activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)) must be fresh and at the correct concentration.[][8] Degraded activator will result in poor phosphoramidite activation and, consequently, low coupling efficiency.
Q4: What adjustments can be made to the synthesis protocol to improve coupling efficiency?
A4: Several parameters in the synthesis cycle can be optimized. For modified or sterically hindered phosphoramidites, extending the coupling time is a common and effective strategy.[6]
-
Increase Coupling Time: Standard coupling times are often around 30 seconds, but for modified residues, extending this to 5-15 minutes can significantly improve results.[6][9]
-
Increase Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.1 M) can help drive the reaction to completion.[6]
-
Perform a Double or Triple Coupling: This involves repeating the coupling step (addition of phosphoramidite and activator) one or two more times immediately after the first coupling, before the capping and oxidation steps.[6] This can significantly boost the efficiency for a problematic incorporation. For example, an initial 80% coupling can be increased to 96% with a second coupling.[6]
Troubleshooting Summary and Key Parameters
The following tables summarize the impact of key variables on coupling efficiency and provide recommended starting parameters for your synthesis protocol.
Table 1: Impact of Common Factors on Coupling Efficiency
| Factor | Low Efficiency Symptom | Recommended Action | Potential Impact on Efficiency |
| Moisture Content | General low coupling across all bases. | Use fresh, anhydrous grade ACN and other reagents.[3] Ensure synthesizer lines are dry.[3] | A wet system can lower efficiency by several percentage points. |
| Phosphoramidite Quality | Low efficiency specific to the Ac-rC base. | Replace with a fresh vial of this compound. | Degraded amidite is a primary cause of coupling failure. |
| Activator Quality | General low coupling across all bases. | Prepare or use fresh activator solution at the correct concentration. | Ineffective activation leads to very poor coupling. |
| Coupling Time | Low efficiency, especially for modified bases. | Increase coupling time for the Ac-rC step.[6] | Doubling the time can significantly improve yields for slow-reacting amidites.[6] |
| Reagent Delivery | Inconsistent or low trityl signals. | Check synthesizer fluidics for leaks or blockages.[4] | Inaccurate delivery starves the reaction of necessary components. |
Table 2: Recommended Synthesis Parameters
| Parameter | Standard Value | Recommended Value for this compound | Reference |
| Phosphoramidite Conc. | 0.05 - 0.1 M | 0.1 M | [6] |
| Activator Conc. | 0.25 M (ETT) / 0.25 M (DCI) | 0.25 M (ETT) or other recommended activator | [9] |
| Coupling Time | 30 seconds | 5 - 15 minutes (start with 5 and optimize) | [6][9] |
| Solvent Water Content | < 30 ppm | < 15 ppm | [3][6] |
| Coupling Strategy | Single Couple | Consider Double Coupling if efficiency remains low | [6] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Oligonucleotide Synthesis
This protocol describes a single cycle of solid-phase synthesis.
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support using an acidic solution (e.g., trichloroacetic acid in dichloromethane).[10] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The this compound is activated with an activator solution (e.g., ETT) and delivered to the synthesis column.[9] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[9][10] This prevents the formation of deletion mutants in subsequent cycles.[2][10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically iodine in the presence of water and a weak base.[10]
-
Cycle Repetition: These four steps are repeated until the desired oligonucleotide sequence is fully assembled.[11]
Protocol 2: Double Coupling Procedure for a Single Nucleotide
This protocol is inserted into the synthesis cycle for a specific nucleotide that exhibits poor coupling.
-
De-blocking: Perform the standard de-blocking step to prepare the 5'-hydroxyl group.
-
First Coupling: Deliver the this compound and activator solution to the column and allow the reaction to proceed for the specified coupling time (e.g., 5 minutes). Do not proceed to oxidation.
-
Second Coupling: Immediately repeat the delivery of fresh this compound and activator solution to the column. Allow the reaction to proceed for the same coupling time.
-
Washing: Perform a thorough wash with acetonitrile.
-
Capping & Oxidation: Proceed with the standard capping and oxidation steps before moving to the next nucleotide in the sequence.
Diagrams and Workflows
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. twistbioscience.com [twistbioscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ac-rC Phosphoramidite-¹³C,d¹ RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N⁴-acetyl-ribocytidine-(¹³C, d¹) phosphoramidite (B1245037) for RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC Phosphoramidite-¹³C,d¹ and what are its primary applications?
A1: Ac-rC Phosphoramidite-¹³C,d¹ is a modified ribonucleoside phosphoramidite used in solid-phase oligonucleotide synthesis to introduce a cytidine (B196190) residue with two specific isotopic labels: a Carbon-13 (¹³C) atom and a deuterium (B1214612) (d¹) atom on the acetyl protecting group. The acetyl group (Ac) protects the exocyclic amine of cytidine during synthesis.[1][] This labeled phosphoramidite is primarily used in studies involving:
-
NMR Spectroscopy: The ¹³C label allows for site-specific structural and dynamic studies of RNA molecules, helping to resolve spectral overlap.[3][4]
-
Mass Spectrometry: The isotopic labels serve as a unique mass tag for quantitative analysis and for tracking the incorporation of the specific cytidine residue in complex biological samples.[5]
-
Mechanistic Studies: Investigating RNA-protein interactions, RNA catalysis, and other cellular processes where pinpointing a specific residue is crucial.
Q2: What are the storage and handling recommendations for Ac-rC Phosphoramidite-¹³C,d¹?
A2: Like most phosphoramidites, Ac-rC Phosphoramidite-¹³C,d¹ is sensitive to moisture and oxidation.[6] To ensure its stability and performance:
-
Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (e.g., argon).[6] For solutions in anhydrous acetonitrile (B52724), it is also recommended to store them at -20°C when not on the synthesizer.
-
Handling: Always handle the phosphoramidite under anhydrous conditions. Use dry solvents and reagents. It is advisable to allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions in anhydrous acetonitrile just before use.
Q3: How does the acetyl protecting group on cytidine affect the synthesis and deprotection process?
A3: The N⁴-acetyl (Ac) protecting group on cytidine is considered a "fast-deprotecting" group compared to standard protecting groups like benzoyl (Bz).[1]
-
Synthesis: The acetyl group is stable under standard coupling conditions.
-
Deprotection: Its lability allows for milder and faster deprotection conditions, which is advantageous for sensitive RNA molecules. Reagents like aqueous methylamine (B109427) or a mixture of ammonia (B1221849) and methylamine (AMA) can efficiently remove the acetyl group.[7][8] This reduces the risk of RNA degradation that can occur with prolonged exposure to harsh deprotection conditions.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of RNA oligonucleotides containing Ac-rC-¹³C,d¹.
Low Coupling Efficiency / Low Yield of Full-Length Product
Problem: The final yield of the full-length RNA oligonucleotide is lower than expected, as indicated by HPLC, gel electrophoresis, or trityl monitoring.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded Phosphoramidite | Phosphoramidites are susceptible to hydrolysis and oxidation if not stored and handled properly.[6] Ensure the Ac-rC phosphoramidite is stored under inert gas at -20°C. Use fresh, anhydrous acetonitrile for dissolution. Consider preparing a fresh solution of the phosphoramidite. |
| Suboptimal Coupling Time | Modified phosphoramidites, especially those with bulky protecting groups or isotopic labels, may require longer coupling times for efficient reaction. While standard RNA phosphoramidites may couple efficiently in 3-6 minutes, a longer time (e.g., 10-15 minutes) might be necessary for the Ac-rC-¹³C,d¹ amidite.[10] It is recommended to perform a small-scale test synthesis to optimize the coupling time. |
| Inefficient Activator | The choice of activator can significantly impact coupling efficiency. For sterically hindered phosphoramidites, a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) may be more effective than 1H-Tetrazole.[11] |
| Presence of Moisture | Water in the acetonitrile or other reagents will react with the activated phosphoramidite, reducing the amount available for coupling. Use high-quality, anhydrous solvents and ensure the synthesizer lines are dry. |
| Secondary Structure of RNA | The growing RNA chain can form secondary structures on the solid support, hindering the accessibility of the 5'-hydroxyl group. Using a higher temperature during coupling (if the synthesizer allows) or incorporating a modified phosphoramidite that disrupts secondary structures can help. |
Incomplete Deprotection
Problem: Mass spectrometry analysis shows incomplete removal of the acetyl (Ac) group from the cytidine base or other protecting groups from the RNA oligonucleotide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Deprotection Reagent | The choice of deprotection reagent is critical. For the acetyl group on cytidine, a solution of aqueous methylamine or a 1:1 mixture of aqueous ammonia and methylamine (AMA) is highly effective and allows for rapid deprotection, often at elevated temperatures (e.g., 65°C for 10-15 minutes).[7][12] |
| Insufficient Deprotection Time or Temperature | Ensure that the deprotection is carried out for the recommended time and at the correct temperature. For complex or sterically hindered oligonucleotides, a slightly longer deprotection time may be necessary. |
| Reagent Degradation | Deprotection reagents can degrade over time. Use fresh deprotection solutions for optimal results. |
Issues in Mass Spectrometry Analysis
Problem: Difficulty in interpreting mass spectrometry data, such as unexpected mass peaks or ambiguous identification of the labeled RNA.
Possible Causes & Solutions:
| Possible Cause | Expected Mass Shift | Troubleshooting |
| Incorrect Mass Calculation for Labeled Nucleotide | The incorporation of Ac-rC-¹³C,d¹ will result in a specific mass increase compared to a standard cytidine residue. The exact mass shift depends on the specific positions of the ¹³C and deuterium atoms. This information should be provided by the phosphoramidite supplier. It is crucial to calculate the expected mass of the full-length oligonucleotide accurately. | Recalculate the theoretical mass of your RNA sequence, accounting for the isotopic labels. Compare the observed mass with the calculated mass. A discrepancy may indicate incomplete synthesis, modification, or degradation. |
| RNA Fragmentation | RNA molecules can fragment during mass spectrometry analysis. The fragmentation pattern can sometimes be complex. | The ¹³C and deuterium labels can help in identifying fragments containing the modified cytidine. Look for fragment ions that show the expected isotopic shift. Tandem mass spectrometry (MS/MS) can be used to generate specific fragmentation patterns to confirm the sequence and the location of the modification.[13] |
| Adduct Formation | RNA can form adducts with cations (e.g., Na⁺, K⁺) or other small molecules, leading to additional peaks in the mass spectrum. | Use high-purity solvents and reagents for sample preparation. Desalting the RNA sample before MS analysis is crucial. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of RNA containing Ac-rC-¹³C,d¹
This protocol provides a general outline. Specific parameters such as coupling times and reagent volumes may need to be optimized based on the synthesizer and the specific RNA sequence.
-
Phosphoramidite Preparation: Dissolve the Ac-rC-¹³C,d¹ phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).[10]
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the solid support-bound nucleotide using a solution of trichloroacetic acid or dichloroacetic acid in dichloromethane.
-
Coupling: Deliver the activated Ac-rC-¹³C,d¹ phosphoramidite and an activator (e.g., ETT or BTT) to the synthesis column. Allow the coupling reaction to proceed for an optimized duration (e.g., 10-15 minutes).
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat Synthesis Cycle: Repeat the four steps for each subsequent nucleotide in the RNA sequence.
-
Final Deblocking: Remove the terminal 5'-DMT group.
Protocol for Deprotection of RNA containing Ac-rC
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (AMA).[7]
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
-
2'-O-TBDMS Deprotection:
-
Evaporate the AMA solution.
-
Redissolve the RNA pellet in a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).
-
Incubate at 65°C for approximately 90 minutes.
-
-
Quenching and Desalting:
-
Quench the reaction with an appropriate buffer.
-
Desalt the RNA using size-exclusion chromatography or ethanol (B145695) precipitation.
-
-
Purification:
References
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical labeling - Assisted mass spectrometry analysis for sensitive detection of cytidine dual modifications in RNA of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. rC(Ac)-CE phosphoramidite [eng.bioneer.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ac-rC Phosphoramidite-¹³C,d1 Labeled RNA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ac-rC Phosphoramidite-¹³C,d1 labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What is Ac-rC Phosphoramidite-¹³C,d1, and what are its primary applications?
A1: Ac-rC Phosphoramidite-¹³C,d1 is a specialized phosphoramidite (B1245037) used in the chemical synthesis of RNA oligonucleotides. It contains a cytidine (B196190) nucleoside with an acetyl (Ac) protecting group on the exocyclic amine (N4). This particular phosphoramidite is isotopically labeled with Carbon-13 (¹³C) and Deuterium (d1), making it a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies. These studies aim to elucidate the structure, dynamics, and interactions of RNA molecules at an atomic level.[1]
Q2: Why is an acetyl group used for protecting the cytidine base?
A2: The acetyl (Ac) protecting group is utilized for the N4 position of cytidine to prevent unwanted side reactions during oligonucleotide synthesis.[2] Compared to other protecting groups like benzoyl (Bz), the acetyl group can be advantageous as it helps to avoid partial substitution by methylamine (B109427) during standard deprotection protocols, which can otherwise lead to the formation of N4-methylated cytidine derivatives.[3]
Q3: What is the recommended storage and handling for Ac-rC Phosphoramidite-¹³C,d1?
A3: Proper storage and handling are critical to maintain the integrity and reactivity of the phosphoramidite. It should be stored in a freezer at or below -20°C.[4] Once dissolved, the solution should be aliquoted to prevent multiple freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C, protected from light.[5] It is crucial to handle the phosphoramidite under anhydrous conditions to prevent hydrolysis.
Q4: What are the main factors that can lead to low coupling efficiency during RNA synthesis with this labeled phosphoramidite?
A4: Low coupling efficiency is a common issue in oligonucleotide synthesis. The primary culprits are often related to the quality and handling of reagents and the presence of moisture. Key factors include:
-
Moisture Contamination: Water can hydrolyze the phosphoramidite and compete with the 5'-hydroxyl group of the growing RNA chain during the coupling reaction.
-
Poor Quality Phosphoramidites: Impurities in the phosphoramidite monomer can interfere with the synthesis.
-
Sub-optimal Activator Performance: The choice and concentration of the activator are crucial for efficient protonation of the phosphoramidite.
-
Degraded Solvents: The use of old or improperly stored anhydrous acetonitrile (B52724) (ACN) can introduce moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of RNA using Ac-rC Phosphoramidite-¹³C,d1.
Low Coupling Efficiency
| Potential Cause | Recommended Action |
| Moisture in Reagents/Solvents | Use fresh, anhydrous acetonitrile (ACN) with a water content of <30 ppm. Ensure argon or helium gas lines are fitted with in-line drying filters. Dry dissolved phosphoramidites with molecular sieves (3 Å) just before use. |
| Degraded Phosphoramidite | Store phosphoramidites at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Inefficient Activation | Use a more potent activator such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), especially for sterically hindered RNA phosphoramidites. Ensure the activator solution is fresh and fully dissolved. |
| Steric Hindrance | The 2'-O-protecting group (e.g., TBDMS) can cause steric hindrance. For longer RNA sequences, consider using a protecting group with a spacer, like TOM, to improve coupling efficiency. A longer coupling time (e.g., 3-6 minutes) may be necessary for RNA monomers compared to DNA monomers.[6][7] |
| Secondary Structure of RNA | The formation of secondary structures in the growing RNA chain can hinder access to the 5'-hydroxyl group. Adjusting the synthesis temperature or using modified phosphoramidites can help to disrupt these structures.[] |
Impurities in the Final Product
| Potential Cause | Recommended Action |
| N+1 Peaks on HPLC | This can be due to the cyanoethylation of the N3 position of thymidine (B127349) or uridine (B1682114) during deprotection, resulting in a +53 Da species. Minimize this side reaction by using a larger volume of ammonia (B1221849) for cleavage or by using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA). |
| Incomplete Deprotection | Ensure complete removal of all protecting groups by following the recommended deprotection protocols. The acetyl group on cytidine is generally labile under standard deprotection conditions. |
| Formation of Deletion Mutants (n-1) | This results from inefficient capping of unreacted 5'-hydroxyl groups. Verify the efficiency of your capping step. |
Experimental Protocols
General Protocol for Automated RNA Synthesis with Ac-rC Phosphoramidite-¹³C,d1
This protocol outlines the general steps for incorporating the labeled phosphoramidite into an RNA sequence using an automated synthesizer.
-
Synthesizer Setup: Load the solid support column (e.g., Controlled Pore Glass - CPG) pre-loaded with the initial nucleoside, the labeled and unlabeled phosphoramidites, and all necessary reagents onto the synthesizer.
-
Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the Ac-rC Phosphoramidite-¹³C,d1 is to be introduced.
-
Synthesis Cycle: The synthesis proceeds through a series of four steps for each nucleotide addition:
-
De-blocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The labeled Ac-rC phosphoramidite, activated by an appropriate activator (e.g., ETT), is coupled to the free 5'-hydroxyl group of the growing RNA chain. A coupling time of at least 3 minutes is recommended for RNA monomers.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA oligonucleotide is cleaved from the solid support, and all protecting groups (base, sugar, and phosphate) are removed using a deprotection solution (e.g., a mixture of aqueous ammonia and methylamine).
-
Purification: The crude RNA product is purified using techniques such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.
Synthesis of N⁴-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-cytidine 3′-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite)
The synthesis of the labeled Ac-rC phosphoramidite involves a multi-step process. The following is a general protocol adapted from the synthesis of a similar modified cytidine phosphoramidite.[3] The introduction of ¹³C and d1 labels would typically occur in the early stages of synthesizing the cytidine nucleoside itself, prior to its conversion into a phosphoramidite.
-
Selective N3-Methylation (if applicable for the specific labeled precursor): Start with commercially available cytidine and selectively methylate the N3 position.[3]
-
5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using dimethoxytrityl chloride.[3]
-
N4-Acetylation: Perform transient protection of the ribose hydroxyl groups, followed by N4-acetylation using acetyl chloride, and subsequent desilylation.[3]
-
2'-Hydroxyl Protection: Introduce the tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position using tert-butyldimethylsilyl chloride and imidazole (B134444) in N,N-dimethylformamide.[3]
-
Phosphitylation: Dissolve the protected nucleoside in dichloromethane (B109758) and treat it with N,N-diisopropylethylamine and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety at the 3'-hydroxyl position.[3]
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables summarize typical yields for RNA synthesis and phosphoramidite synthesis. Note that specific yields for Ac-rC Phosphoramidite-¹³C,d1 may vary.
Table 1: Typical Coupling Efficiency and Overall Yield in Solid-Phase RNA Synthesis
| Parameter | Typical Value | Significance | Reference |
| Coupling Efficiency per Step | >98% | High per-step efficiency is crucial for obtaining a good yield of the full-length product, especially for long oligonucleotides. | [1] |
| Overall Yield of a 20mer RNA | ~68% (with 98% coupling) | Demonstrates the cumulative effect of coupling efficiency on the final yield. | [7] |
| Overall Yield of a 100mer RNA | ~13% (with 98% coupling) | Highlights the dramatic decrease in yield for longer sequences with even minor inefficiencies in coupling. | [7] |
Table 2: Reported Yields for Labeled Phosphoramidite Synthesis Steps
| Synthesis Step | Product | Reported Yield | Reference |
| N4-Acetylation and 2'-O-TBDMS protection | N⁴-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine | Not specified | [3] |
| Phosphitylation | N⁴-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine 3′-O-phosphoramidite | Not specified | [3] |
| Overall Yield (multi-step synthesis of labeled phosphoramidites) | Various labeled phosphoramidites | 9-44% | [1] |
Visualizations
Caption: Workflow for the synthesis of Ac-rC Phosphoramidite-¹³C,d1 and its use in automated RNA synthesis.
Caption: Logical relationship diagram for troubleshooting low yield in labeled RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6114518A - Synthesis and use of labelled phosphoramidite compositions - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. glenresearch.com [glenresearch.com]
Common issues with Ac-rC Phosphoramidite-13C,d1 deprotection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-13C,d1. Our aim is to help you resolve common issues encountered during the deprotection step of oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the deprotection of oligonucleotides synthesized with this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of the N-acetyl protecting group from cytidine (B196190) | 1. Deprotection reagent (e.g., ammonium (B1175870) hydroxide) is old or has a low concentration of ammonia.[1][2] 2. Insufficient deprotection time or temperature. 3. Inefficient cleavage from the solid support, hindering deprotection. | 1. Use fresh, high-quality ammonium hydroxide (B78521) or AMA (Ammonium Hydroxide/Methylamine) solution.[1][2] 2. Optimize deprotection conditions. Refer to the recommended protocols and tables below. For UltraFAST deprotection with AMA, 5-10 minutes at 65°C is typically sufficient.[1][2][3] 3. Ensure complete cleavage from the support by following recommended cleavage protocols for your solid support. |
| Modification of other bases in the oligonucleotide sequence | 1. Use of incompatible protecting groups on other nucleobases with the chosen deprotection method. For example, using benzoyl (Bz)-protected dC with the UltraFAST AMA deprotection protocol can lead to base modification.[1][2][3] 2. Harsh deprotection conditions (e.g., excessively high temperatures or prolonged exposure to base) that may affect sensitive dyes or other modifications. | 1. Ensure that the protecting groups on all other monomers in your sequence are compatible with the intended deprotection strategy. Ac-rC is specifically recommended for UltraFAST deprotection.[1][2][3] 2. For oligonucleotides with base-labile modifications, consider milder deprotection conditions (e.g., lower temperatures for a longer duration or alternative basic solutions like t-butylamine/water).[1][2] |
| Degradation of the oligonucleotide backbone | 1. For oligonucleotides with sensitive backbones, such as methylphosphonates, standard ammonium hydroxide deprotection can cause significant degradation.[4] 2. Presence of water in reagents where anhydrous conditions are required (e.g., during desilylation steps if applicable).[4] | 1. For base-sensitive backbones, avoid ammonium hydroxide. Alternative deprotection reagents like ethylenediamine (B42938) (EDA) may be necessary, though care must be taken to avoid side reactions with certain protecting groups.[4][5] 2. Ensure all solvents and reagents are anhydrous when specified by the protocol. Use molecular sieves to dry solvents.[4][6] |
| Unexpected peaks during HPLC or Mass Spectrometry analysis | 1. Incomplete deprotection leading to multiple species with residual protecting groups. 2. Side reactions, such as transamination of cytidine if inappropriate deprotection conditions are used with benzoyl-protected cytidine.[5] 3. Degradation of the oligonucleotide. | 1. Re-treat the oligonucleotide with fresh deprotection solution under optimal conditions. 2. Verify the compatibility of all protecting groups with the deprotection method. The use of Ac-rC helps prevent transamination when using amine-based deprotection reagents like AMA.[5] 3. Analyze the mass of the unexpected peaks to identify the nature of the side product or degradation. Adjust the deprotection protocol accordingly. |
Frequently Asked Questions (FAQs)
Q1: Why is acetyl-protected cytidine (Ac-rC) used, and what are its advantages during deprotection?
A1: The acetyl (Ac) protecting group on cytidine is significantly more labile than traditional protecting groups like benzoyl (Bz).[5] This allows for much faster and milder deprotection conditions. The primary advantage is its compatibility with "UltraFAST" deprotection protocols using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), which can reduce deprotection times to as little as 5-10 minutes at 65°C.[1][2][3] Using Ac-rC with AMA avoids the base modification that can occur when Bz-dC is used under the same conditions.[1][2][3]
Q2: Will the 13C and deuterium (B1214612) labels on this compound affect the deprotection process?
A2: No, the stable isotope labels (13C and d1) on the phosphoramidite (B1245037) are not expected to alter the chemical reactivity of the protecting groups or the nucleoside itself during the deprotection step. The standard deprotection protocols for unlabeled Ac-rC phosphoramidite are directly applicable.
Q3: What are the standard deprotection conditions for oligonucleotides containing Ac-rC?
A3: The deprotection conditions depend on the other nucleobase protecting groups and any modifications present in the oligonucleotide. Below is a summary of common deprotection conditions.
Table 1: Recommended Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | AMA (1:1 Ammonium Hydroxide/Methylamine)[1] | 65°C | 5-10 minutes | Recommended for sequences containing Ac-rC.[1][2][3] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | A more traditional method. Ensure the ammonium hydroxide is fresh.[1][2] |
| Mild | t-butylamine/water (1:3) | 60°C | 6 hours | Suitable for oligonucleotides with sensitive modifications.[1][2] |
Q4: How can I confirm that the deprotection is complete?
A4: Complete deprotection is typically verified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IE-HPLC), or Mass Spectrometry (e.g., ESI-MS). In HPLC, a completely deprotected oligonucleotide should appear as a single major peak. Incomplete deprotection will result in additional peaks corresponding to the partially protected species. Mass spectrometry can confirm that the observed molecular weight matches the expected mass of the fully deprotected oligonucleotide.
Q5: What is the proper way to store and handle this compound to ensure its stability?
A5: Ac-rC Phosphoramidite, like other phosphoramidites, is sensitive to heat and moisture.[7] It should be stored in a freezer at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon).[8][9][10] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can degrade the phosphoramidite. The stability of phosphoramidites in solution (e.g., in acetonitrile) is limited, and solutions should be freshly prepared for synthesis.[11]
Experimental Protocols
Standard UltraFAST Deprotection Protocol for Oligonucleotides containing Ac-rC
This protocol is suitable for standard DNA or RNA oligonucleotides synthesized using Ac-rC and other compatible protecting groups (e.g., iBu-dG, Bz-dA, or dmf-dG).
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.0 mL of AMA reagent (a 1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Seal the vial tightly and let it stand at room temperature for 5 minutes to ensure complete cleavage from the support.
-
-
Base Deprotection:
-
Place the sealed vial in a heating block or oven pre-heated to 65°C.
-
Incubate for 5-10 minutes.
-
After incubation, remove the vial and allow it to cool to room temperature.
-
-
Sample Recovery:
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
-
Post-Deprotection Processing:
-
The dried oligonucleotide pellet can be resuspended in an appropriate buffer for quantification and analysis (e.g., by HPLC or mass spectrometry).
-
For RNA oligonucleotides, an additional desilylation step to remove 2'-O-protecting groups (e.g., TBDMS) is required. This is typically done after the base deprotection and before final purification. A common reagent for this is triethylamine (B128534) trihydrofluoride (TEA·3HF).[12]
-
Diagrams
Caption: General workflow for deprotection and analysis.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. blog.entegris.com [blog.entegris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 10. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 11. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
Technical Support Center: Ac-rC Phosphoramidite-13C,d1 Labeled RNA Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of Ac-rC Phosphoramidite-13C,d1 labeled RNA precursors.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a specialized building block used in the chemical synthesis of RNA. It is a cytidine (B196190) ribonucleoside where the exocyclic amine is protected by an acetyl (Ac) group. This particular phosphoramidite (B1245037) is isotopically labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (d1), making it a valuable tool for structural and mechanistic studies of RNA using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Q2: What is the most common method for purifying Ac-rC Phosphoramidite?
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most prevalent method for the purification of phosphoramidites, including modified versions like Ac-rC phosphoramidite.[1] This technique offers high resolution to separate the desired product from synthesis-related impurities. Normal-phase (NP) HPLC can also be utilized as an alternative separation mode.[2]
Q3: Why do I see a double peak for my pure Ac-rC Phosphoramidite on the HPLC chromatogram?
Phosphoramidites possess a chiral phosphorus (P-III) center, which results in the presence of two diastereomers.[1][2] These diastereomers have slightly different physical properties and therefore can be separated by HPLC, appearing as a characteristic double peak, even for a highly pure sample.[1]
Q4: How does the ¹³C and d1 isotopic labeling affect the HPLC purification?
The ¹³C labeling is generally considered to have a negligible effect on the retention time in reversed-phase HPLC. However, deuterium (d1) labeling can cause a noticeable shift in retention time. Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated counterparts.[3][4] This phenomenon, known as the chromatographic deuterium effect, is due to subtle changes in the molecule's polarity and its interaction with the stationary phase.[4] The exact magnitude of the shift will depend on the specific HPLC conditions.
Q5: What are the most common impurities I should look for during purification?
Common impurities in phosphoramidite preparations include:
-
Oxidized Species (P(V)): The phosphorus (P-III) in the phosphoramidite is susceptible to oxidation to a phosphate (B84403) (P(V)) species. This impurity is often observed in HPLC analysis.[1]
-
Hydrolyzed Phosphoramidite (H-phosphonate): Exposure to moisture can lead to the hydrolysis of the phosphoramidite.
-
Starting Material and Synthesis Side-Products: Incomplete reactions or side reactions during the synthesis of the Ac-rC phosphoramidite can result in various impurities.
-
Failure Sequences (in oligonucleotide synthesis): When synthesizing the full RNA strand, incomplete coupling steps lead to shorter RNA fragments known as failure sequences (e.g., n-1, n-2).[]
Q6: What are the recommended storage conditions for this compound?
Phosphoramidites are sensitive to moisture and oxidation. They should be stored at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions for HPLC analysis or synthesis, it is crucial to use anhydrous solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
Peak Shape Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Interaction with active silanols on the column. | 1a. Use a high-purity, end-capped C18 column. 1b. Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically between pH 6.0 and 8.0 for ion-pair RP-HPLC).[6] 1c. Add a basic mobile phase additive like triethylamine (B128534) (TEA). |
| 2. Column overload. | 2. Reduce the amount of sample injected. | |
| 3. Insufficient buffering of the mobile phase. | 3. Ensure adequate buffer concentration (e.g., 0.1 M TEAA).[1] | |
| Peak Splitting or Shoulders | 1. Co-elution of the labeled compound with its unlabeled counterpart or other impurities. | 1a. Optimize the gradient to improve resolution. A shallower gradient can often resolve closely eluting peaks. 1b. Adjust the mobile phase composition or temperature. |
| 2. Column void or contamination at the inlet. | 2a. Reverse-flush the column (if permissible by the manufacturer). 2b. If the problem persists, replace the column. | |
| 3. Sample solvent incompatible with the mobile phase. | 3. Dissolve the sample in the initial mobile phase if possible. | |
| Broad Peaks | 1. High extra-column volume. | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| 2. Column degradation. | 2. Replace the column. | |
| 3. Slow mass transfer in the stationary phase. | 3. Increase the column temperature and/or decrease the flow rate. |
Retention Time Variability
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. | 1a. Ensure mobile phase components are accurately measured and well-mixed. 1b. Prepare fresh mobile phase daily. |
| 2. Column temperature fluctuations. | 2. Use a column oven to maintain a stable temperature. | |
| 3. Column equilibration issues. | 3. Ensure the column is fully equilibrated with the mobile phase before each run. | |
| Sudden Shifts in Retention Time | 1. Air bubbles in the pump or flow path. | 1. Degas the mobile phase and prime the pump. |
| 2. Leak in the system. | 2. Inspect all fittings and connections for leaks. | |
| 3. Change in mobile phase pH. | 3. Verify the pH of the mobile phase. |
Other Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield/Recovery | 1. Adsorption of the phosphoramidite to the column or system components. | 1a. Use a bio-inert or PEEK-lined HPLC system and column. 1b. Passivate the system by injecting a high-concentration sample before the purification run. |
| 2. Degradation of the sample on the column. | 2. Ensure the mobile phase pH is within the stability range of the phosphoramidite. | |
| Ghost Peaks | 1. Late eluting impurities from a previous injection. | 1. Run a blank gradient after each sample injection to wash the column. |
| 2. Contamination in the mobile phase or system. | 2a. Use high-purity HPLC-grade solvents and reagents. 2b. Clean the system thoroughly. |
Experimental Protocols
General Protocol for IP-RP-HPLC of Ac-rC Phosphoramidite
This protocol provides a starting point for method development. Optimization will be required based on the specific instrument, column, and purity requirements.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Detection: UV at 254 nm or a wavelength appropriate for the DMT group.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.[1]
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
Note: This is an example gradient and should be optimized for the best separation of the labeled phosphoramidite from its impurities.
Visualizations
Caption: Troubleshooting workflow for HPLC purification issues.
Caption: General experimental workflow for HPLC purification.
References
- 1. usp.org [usp.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Mass Spectrometry Analysis of Ac-rC Phosphoramidite-¹³C,d¹ Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-¹³C,d¹ labeled oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of oligonucleotides labeled with Ac-rC Phosphoramidite-¹³C,d¹.
Question: Why is the signal intensity of my labeled oligonucleotide unexpectedly low?
Answer: Low signal intensity in the mass spectrum of your labeled oligonucleotide can stem from several factors:
-
Suboptimal Ion-Pairing Reagents: The concentration of ion-pairing reagents like triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) is critical. While necessary for reversed-phase chromatography, these reagents can suppress ionization in the mass spectrometer. Ensure you are using the optimal concentrations, which may require some method development. A common starting point is a mobile phase containing 15 mM TEA and 400 mM HFIP.
-
Mobile Phase Aging: Ion-pairing mobile phases can "age," leading to a decrease in MS sensitivity over time. This can be due to the evaporation of volatile components like TEA and HFIP or potential oxidation of the alkylamine. It is recommended to use freshly prepared mobile phases for optimal performance.
-
Sample Purity: The presence of contaminants, particularly salts (e.g., Na⁺, K⁺), can significantly suppress the signal of your oligonucleotide. These contaminants can form adducts with the oligonucleotide, distributing the ion signal across multiple species and lowering the intensity of the desired peak.[1] Ensure your sample is thoroughly desalted prior to MS analysis using methods like C18 reverse-phase purification (e.g., ZipTips).[2]
-
In-source Fragmentation: Harsh conditions in the ion source of the mass spectrometer can cause the oligonucleotide to fragment before detection, leading to a lower intensity for the parent ion. This can be mitigated by optimizing the in-source collision energy and temperature.
Question: I'm observing peaks that don't correspond to the expected mass of my labeled oligonucleotide. What are they?
Answer: The presence of unexpected peaks in your mass spectrum is a common issue. These can include:
-
Salt Adducts: As mentioned, oligonucleotides have a high affinity for cations. The most common adducts are sodium (+21.98 Da relative to the M+H⁺ peak) and potassium (+37.95 Da relative to the M+H⁺ peak). The presence of multiple adducts can complicate the spectrum and reduce the intensity of the desired molecular ion.[1]
-
N-1, N-2, etc. Fragments: These are common impurities from the oligonucleotide synthesis process, representing sequences that are missing one or two nucleotides. These will appear as peaks with a mass lower than the full-length product.
-
Depurination/Depyrimidination: The loss of a nucleobase during analysis can occur, especially under acidic conditions or with increased in-source energy. This will result in peaks corresponding to the mass of the oligonucleotide minus the mass of the lost base.
-
Loss of Protecting Groups: If the deprotection of the synthesized oligonucleotide was incomplete, you might observe peaks corresponding to the oligonucleotide with protecting groups still attached. For example, the dimethoxytrityl (DMT) group has a mass of 302 Da.
Question: My mass spectrum is very complex with multiple charge states. How can I simplify it for interpretation?
Answer: Oligonucleotides are highly charged molecules and typically produce a series of multiply charged ions (e.g., [M-2H]²⁻, [M-3H]³⁻, etc.) in electrospray ionization (ESI)-MS.[] This is normal. To determine the molecular weight from this series of peaks, you will need to use deconvolution software.[] Most mass spectrometer software packages include a deconvolution tool that can convert the multiply charged spectrum into a single, neutral mass peak, which simplifies interpretation.[]
Question: I'm seeing evidence of fragmentation. What are the likely fragmentation patterns for my Ac-rC labeled oligo?
-
Cleavage of the Glycosidic Bond: A common fragmentation pathway for nucleosides is the cleavage of the C-N glycosidic bond that connects the ribose sugar to the cytosine base.[4] This would result in the loss of the acetylated, labeled cytosine base.
-
Loss of the Acetyl Group: The N-acetyl group on the cytosine base may be lost during fragmentation. This would result in a mass loss of 42.01 Da.
-
Backbone Fragmentation: The phosphodiester backbone of the oligonucleotide can fragment, leading to a ladder of sequence-specific ions.
It is important to note that the stable isotopes (¹³C and d) are unlikely to alter the fundamental fragmentation pathways but will be retained in the fragments containing the labeled cytidine (B196190).
Frequently Asked Questions (FAQs)
Question: What is the expected molecular weight of an oligonucleotide synthesized with Ac-rC Phosphoramidite-¹³C,d¹?
Answer: To calculate the expected molecular weight, you need to know the molecular weight of the unlabeled Ac-rC Phosphoramidite (B1245037), which is 902.10 g/mol .[2][5][6] The ¹³C,d¹ label introduces one Carbon-13 isotope and one deuterium (B1214612) isotope.
The mass of a Carbon-12 atom is approximately 12.0000 Da, while the mass of a Carbon-13 atom is approximately 13.0034 Da.[2] The mass of a hydrogen (protium) atom is approximately 1.0078 Da, and the mass of a deuterium atom is approximately 2.0141 Da.[7]
Therefore, the mass increase from the isotopic label is: (Mass of ¹³C - Mass of ¹²C) + (Mass of d - Mass of H) (13.0034 - 12.0000) + (2.0141 - 1.0078) = 1.0034 + 1.0063 = 2.0097 Da
So, the Ac-rC Phosphoramidite-¹³C,d¹ will have a molecular weight of approximately 904.11 g/mol (902.10 + 2.0097). When incorporated into an oligonucleotide, this labeled cytidine will increase the total mass by this amount compared to an oligo with a standard Ac-rC.
Question: What are the best ionization techniques for analyzing these labeled oligonucleotides?
Answer: Electrospray ionization (ESI) is the most commonly used and recommended technique for the analysis of oligonucleotides.[4] ESI is a soft ionization method that is well-suited for large, charged molecules like oligonucleotides, as it tends to produce intact molecular ions with multiple charges. Matrix-assisted laser desorption/ionization (MALDI) can also be used, but it may be less effective for longer oligonucleotides (greater than 50 bases) and can sometimes induce fragmentation.
Question: How can I confirm the successful incorporation of the Ac-rC Phosphoramidite-¹³C,d¹ into my oligonucleotide?
Answer: High-resolution mass spectrometry is the most direct way to confirm incorporation. You should observe a peak in your deconvoluted mass spectrum that corresponds to the calculated molecular weight of your oligonucleotide containing the ¹³C,d¹ label. The mass difference of +2.0097 Da for each incorporated labeled cytidine compared to the unlabeled version should be clearly identifiable.
Question: Can the isotopic label affect the chromatographic retention time of my oligonucleotide?
Answer: The effect of stable isotope labeling on retention time in reversed-phase chromatography is generally minimal to negligible. You should not expect a significant shift in the retention time of your ¹³C,d¹ labeled oligonucleotide compared to its unlabeled counterpart under the same chromatographic conditions.
Expected Mass Shifts
The following table summarizes the expected monoisotopic masses of the phosphoramidite and common adducts and losses that may be observed during mass spectrometry.
| Species | Monoisotopic Mass ( g/mol ) | Mass Shift (Da) | Notes |
| Unlabeled Ac-rC Phosphoramidite | 902.10 | - | Molecular weight of the standard phosphoramidite.[2][5][6] |
| Ac-rC Phosphoramidite-¹³C,d¹ | 904.11 | +2.0097 | Expected mass of the labeled phosphoramidite. |
| Sodium Adduct ([M+Na]⁺) | Varies | +21.98 | Relative to the [M+H]⁺ ion. A common salt adduct.[1] |
| Potassium Adduct ([M+K]⁺) | Varies | +37.95 | Relative to the [M+H]⁺ ion. Another common salt adduct.[1] |
| Loss of Acetyl Group (-C₂H₂O) | Varies | -42.01 | Potential fragmentation of the N-acetylated cytidine. |
| Loss of DMT Group (-C₂₁H₁₉O₂) | Varies | -303.14 | If the 5'-DMT protecting group is not removed. |
Experimental Protocols
Detailed Methodology for LC-MS Analysis of Ac-rC Phosphoramidite-¹³C,d¹ Labeled Oligonucleotides
This protocol provides a general workflow for the analysis of labeled oligonucleotides. Optimization may be required based on the specific oligonucleotide sequence and the instrumentation used.
1. Sample Preparation:
-
Oligonucleotide Purification: It is crucial to start with a highly purified oligonucleotide sample. Standard desalting procedures using reversed-phase cartridges (e.g., C18 ZipTips) are recommended to remove synthesis impurities and salts.[2]
-
Sample Resuspension: Resuspend the purified oligonucleotide in a suitable solvent, such as nuclease-free water or a low-salt buffer, to a final concentration of approximately 10-20 µM.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., a C18 column) should be used.
-
Mobile Phase A: An aqueous solution of an ion-pairing reagent. A common choice is 15 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP).
-
Mobile Phase B: An organic solvent, typically methanol (B129727) or acetonitrile, also containing the same concentration of ion-pairing reagents as Mobile Phase A.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B is used to elute the oligonucleotide. A typical gradient might run from 5% to 65% B over 15-20 minutes.
-
Flow Rate: A flow rate of 200-400 µL/min is common.
-
Column Temperature: The column is often heated to 50-60 °C to improve peak shape and resolution.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
-
Scan Range: A scan range of approximately 400 to 2000 m/z is generally sufficient to detect the multiply charged ions of most oligonucleotides.
-
In-Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, source temperature, and in-source collision energy) to maximize the signal of the intact oligonucleotide and minimize in-source fragmentation.
4. Data Analysis:
-
Deconvolution: Use the deconvolution software provided with your mass spectrometer to convert the raw data (multiple charged peaks) into a deconvoluted spectrum showing the neutral mass of the oligonucleotide.[]
-
Mass Verification: Compare the observed mass in the deconvoluted spectrum to the calculated theoretical mass of your Ac-rC Phosphoramidite-¹³C,d¹ labeled oligonucleotide to confirm its identity.
Visualizations
Caption: Workflow for the mass spectrometry analysis of labeled oligonucleotides.
References
Validation & Comparative
A Comparative Guide to Ac-rC Phosphoramidite-¹³C,d¹ and Standard rC Phosphoramidite for Advanced Nucleic Acid Research
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of RNA, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of experimental success. This guide provides a comprehensive comparison of isotopically labeled Ac-rC Phosphoramidite-¹³C,d¹ and the standard Ac-rC phosphoramidite, offering insights into their respective applications, performance, and the underlying experimental methodologies.
At a Glance: Key Differences and Primary Applications
The fundamental distinction between Ac-rC Phosphoramidite-¹³C,d¹ and its standard counterpart lies in the isotopic composition. The former is enriched with carbon-13 (¹³C) and deuterium (B1214612) (d or ²H) at specific positions within the cytidine (B196190) nucleobase, while the latter contains these elements in their natural, most abundant isotopic forms (¹²C and ¹H). This isotopic labeling makes Ac-rC Phosphoramidite-¹³C,d¹ an invaluable tool for sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Standard Ac-rC phosphoramidite is the workhorse for the routine synthesis of RNA oligonucleotides for a wide array of applications, including gene synthesis, RNA interference (RNAi), and the development of RNA-based diagnostics and therapeutics.[2] Its primary role is to incorporate cytidine residues into a growing RNA chain during solid-phase synthesis.
Ac-rC Phosphoramidite-¹³C,d¹ , on the other hand, is a specialized reagent designed for in-depth structural and dynamic studies of RNA molecules. The presence of the stable isotopes provides specific signals that can be detected and differentiated in NMR and MS analyses, enabling researchers to:
-
Elucidate RNA Structure and Dynamics: The ¹³C and deuterium labels act as probes to study the conformation and movement of specific atoms within the RNA molecule, providing insights into its three-dimensional structure and how it changes over time.[3][4]
-
Investigate Molecular Interactions: By monitoring the changes in the NMR or MS signals of the labeled RNA upon binding to other molecules, such as proteins or small molecule drugs, researchers can map the interaction sites and understand the binding dynamics.[1]
-
Resolve Spectral Ambiguities: In complex NMR spectra of large RNA molecules, the specific signals from the isotopic labels can help to resolve overlapping peaks and assign signals to specific atoms, which is crucial for accurate structural determination.[5]
Performance in Oligonucleotide Synthesis: A Comparative Overview
While direct head-to-head comparative studies are not extensively published, the well-established use of isotopically labeled phosphoramidites in demanding applications suggests that their performance in solid-phase synthesis is comparable to their unlabeled counterparts. The chemical reactivity of the phosphoramidite group, which dictates the coupling efficiency, is not significantly altered by the isotopic substitution in the nucleobase.
High coupling efficiency, typically exceeding 99%, is a critical parameter for the successful synthesis of long oligonucleotides, as even small decreases in efficiency can lead to a significant reduction in the yield of the full-length product.[1] Both standard and isotopically labeled phosphoramidites are expected to meet this high standard when sourced from a reputable supplier. The purity of the phosphoramidite is also paramount, as impurities can be incorporated into the growing oligonucleotide chain, leading to a heterogeneous final product that is difficult to purify.[6]
Table 1: Expected Performance Parameters
| Parameter | Standard Ac-rC Phosphoramidite | Ac-rC Phosphoramidite-¹³C,d¹ | Key Considerations |
| Coupling Efficiency | Typically >99% | Expected to be >99% | The bulky 2'-O-protecting group on RNA phosphoramidites can slightly lower coupling efficiency compared to DNA phosphoramidites.[7] |
| Stability | Good when stored under appropriate anhydrous conditions. | Similar to standard phosphoramidites. | Phosphoramidites are sensitive to moisture and oxidation; proper storage and handling are crucial. |
| Final Oligonucleotide Purity | High, dependent on synthesis conditions and purification. | High, dependent on synthesis conditions and purification. | The purity of the starting phosphoramidite is a major determinant of the final product purity.[6] |
| Cost | Lower | Higher | The synthesis of isotopically labeled compounds is a more complex and expensive process. |
Experimental Protocols
I. Solid-Phase Synthesis of an RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide using either standard or isotopically labeled Ac-rC phosphoramidite on an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC phosphoramidite (standard or ¹³C,d¹ labeled)
-
Other required RNA phosphoramidites (A, G, U)
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (A and B)
-
Oxidizing solution (iodine in THF/pyridine/water)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal
Procedure:
-
Preparation: Dissolve the phosphoramidites and activators in anhydrous acetonitrile to the recommended concentrations. Install the reagents on the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed by incubation with an ammonia/methylamine solution.
-
The 2'-O-silyl protecting groups are removed by treatment with TEA·3HF.
-
-
Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
II. Quality Control of the Synthesized Oligonucleotide
Purity Analysis by HPLC:
-
Principle: High-performance liquid chromatography (HPLC) is used to separate the full-length oligonucleotide from shorter failure sequences and other impurities. Both ion-exchange and reverse-phase HPLC can be used.
-
Sample Preparation: A small aliquot of the purified oligonucleotide is dissolved in an appropriate buffer.
-
Analysis: The sample is injected into the HPLC system, and the elution profile is monitored by UV absorbance at 260 nm. The purity is calculated by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area.
III. Application in NMR Spectroscopy
This protocol provides a general workflow for using an RNA oligonucleotide containing a ¹³C-labeled cytidine for structural analysis by NMR.
Procedure:
-
Sample Preparation: The purified, labeled RNA is dissolved in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
NMR Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. For ¹³C-labeled samples, heteronuclear experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) are essential. This experiment correlates the chemical shifts of protons with the chemical shifts of their directly attached ¹³C nuclei, providing specific signals for the labeled cytidine.[8]
-
Spectral Analysis: The resulting NMR spectra are processed and analyzed to assign the resonances to specific atoms in the RNA. The chemical shifts and coupling constants provide information about the local conformation of the labeled nucleotide.
-
Structural Studies: By comparing the NMR spectra of the free RNA with that of the RNA in a complex with a binding partner, changes in the chemical shifts of the labeled cytidine can be used to identify the binding site and characterize the conformational changes upon binding.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Experimental workflow for using labeled RNA in drug discovery.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. atdbio.com [atdbio.com]
- 8. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Methods for RNA
For Researchers, Scientists, and Drug Development Professionals
The study of RNA structure, function, and dynamics is fundamental to advancing our understanding of biological processes and developing novel therapeutics. Isotopic labeling of RNA is a powerful technique that enables detailed analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides an objective comparison of the primary methods for isotopic labeling of RNA, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Overview of Isotopic Labeling Methods for RNA
Isotopic labeling involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into an RNA molecule. This allows researchers to overcome challenges in studying RNA, such as spectral overlap in NMR, and to track RNA molecules within complex biological systems.[1][2] The three main approaches for isotopic labeling of RNA are:
-
Metabolic Labeling: This in vivo method involves introducing isotopically labeled precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium salts) to living cells, which then incorporate the isotopes into newly synthesized RNA.[3][4]
-
Enzymatic Labeling (In Vitro Transcription): This is the most common in vitro method, utilizing bacteriophage RNA polymerases (e.g., T7, T3, SP6) to transcribe RNA from a DNA template using isotopically labeled nucleotide triphosphates (NTPs).[5][6]
-
Chemical Synthesis: This in vitro approach involves the solid-phase synthesis of RNA oligonucleotides using isotopically labeled phosphoramidite (B1245037) building blocks.[1][7] This method offers the highest degree of control over label placement.
Quantitative Comparison of RNA Isotopic Labeling Methods
The choice of labeling method depends on several factors, including the desired labeling pattern, the size of the RNA, the required yield, and budgetary constraints. The following tables provide a quantitative comparison of these methods.
Table 1: General Performance Comparison
| Feature | Metabolic Labeling | Enzymatic Labeling (IVT) | Chemical Synthesis |
| Labeling Principle | In vivo incorporation of labeled precursors | In vitro enzymatic synthesis with labeled NTPs | In vitro solid-phase chemical synthesis |
| Typical Labeling Efficiency | High for metabolic labeling in specific organisms | High, dependent on purity of labeled NTPs | High, with efficient coupling cycles |
| Typical Yield | Variable, dependent on cell culture conditions | Milligram quantities (0.2–2.0 mM in 300 µL)[8] | Sub-milligram quantities (0.2–0.6 mM in 300 µL)[8] |
| RNA Size Limitation | No theoretical limit | Up to several kilobases[6] | Practically limited to < 100 nucleotides[7] |
| Labeling Pattern | Uniform | Uniform, nucleotide-specific, or segmental[5] | Site-specific, segmental[1] |
| Cost | Can be cost-effective for uniform labeling | Can be expensive for uniform labeling of large RNAs[8] | Generally the most expensive, especially for long RNAs[9] |
| Potential for Perturbation | Minimal, as it reflects cellular processes | Minimal | Can be a concern with certain modifications |
Table 2: Cost Comparison of Labeled Precursors
| Labeled Precursor | Typical Cost (per 100 µmol or 50 mg) | Primary Method |
| Uniformly ¹³C, ¹⁵N-labeled rNTPs | $800 - $5600[8] | Enzymatic Labeling (IVT) |
| Atom-specifically labeled rNTPs | $800 - $5600[8] | Enzymatic Labeling (IVT) |
| Uniformly ¹³C, ¹⁵N-labeled phosphoramidites | $900 - $6600[8] | Chemical Synthesis |
| Atom-specifically labeled phosphoramidites | $900 - $6600[8] | Chemical Synthesis |
| ¹³C-glucose / ¹⁵N-ammonium salts | Varies, generally less expensive than NTPs/amidites | Metabolic Labeling |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for successful RNA labeling. Below are diagrams and descriptions of the workflows for the three main labeling methods.
Metabolic Labeling Workflow
Metabolic labeling is a powerful technique for studying RNA dynamics within a cellular context.[3][10] The general workflow involves introducing a stable isotope-labeled precursor into the cell culture medium, which is then incorporated into newly transcribed RNA.
Caption: Workflow for metabolic labeling of RNA in cultured cells.
Experimental Protocol: Metabolic Labeling with ¹³C-Glucose
-
Cell Culture: Culture mammalian cells (e.g., HEK293) in a standard growth medium.
-
Labeling: Replace the standard medium with a medium containing ¹³C-labeled glucose as the primary carbon source.
-
Incubation: Incubate the cells for a specific period to allow for the incorporation of ¹³C into the nucleotide pool and newly synthesized RNA.
-
Cell Harvest: Harvest the cells by centrifugation.
-
RNA Extraction: Extract total RNA from the cell pellet using a standard method like TRIzol reagent.[4]
-
RNA Purification: Purify the labeled RNA from the total RNA pool if necessary, for example, by affinity chromatography if a tagged precursor was used.
-
Analysis: Analyze the isotopically labeled RNA using mass spectrometry to determine labeling efficiency and study RNA turnover, or by NMR for structural analysis.[3]
Enzymatic Labeling (In Vitro Transcription) Workflow
In vitro transcription (IVT) is a versatile method for producing large quantities of uniformly or selectively labeled RNA.[5][6]
Caption: General workflow for enzymatic labeling of RNA via in vitro transcription.
Experimental Protocol: In Vitro Transcription with ¹⁵N-labeled NTPs
-
DNA Template Preparation: Prepare a linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence to be transcribed.
-
Reaction Setup: In an RNase-free environment, set up the transcription reaction on ice. For a 500 µL reaction, combine:
-
10X Transcription Buffer: 50 µL
-
¹⁵N-labeled NTP mix (ATP, CTP, GTP, UTP): 80 µL (final concentration of 4 mM each)
-
DTT (100 mM): 50 µL
-
T7 RNA Polymerase: 5-10 µL
-
Linearized DNA template: ~40 µg
-
RNase-free water to 500 µL[11]
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using methods such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or denaturing polyacrylamide gel electrophoresis (PAGE) for high purity.[11]
-
Quantification and Analysis: Determine the RNA concentration and proceed with downstream applications like NMR or MS.
Chemical Synthesis Workflow
Chemical synthesis allows for the precise, site-specific incorporation of isotopic labels into RNA.[1] This method is ideal for studying specific residues within an RNA molecule but is generally limited to shorter RNA sequences.
Caption: Workflow for the chemical synthesis of site-specifically labeled RNA.
Experimental Protocol: Solid-Phase RNA Synthesis
-
Synthesis Setup: The synthesis is performed on an automated DNA/RNA synthesizer using a solid support (e.g., CPG beads).
-
Synthesis Cycle: The RNA chain is elongated in a 3' to 5' direction through a four-step cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite building block (can be isotopically labeled) to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The full-length RNA product is purified from shorter, failed sequences, typically by high-performance liquid chromatography (HPLC) or PAGE.
-
Analysis: The purified, site-specifically labeled RNA is then ready for analysis.
Applications and Considerations
The choice of isotopic labeling method is intrinsically linked to the intended downstream application.
-
NMR Spectroscopy: Isotopic labeling is essential for resolving spectral overlap in larger RNAs.[12] Uniform ¹³C/¹⁵N labeling is common for smaller RNAs, while segmental or site-specific labeling is crucial for studying larger RNAs or specific functional sites.[5][13]
-
Mass Spectrometry: Isotopic labels serve as internal standards for the quantification of RNA modifications and for tracking RNA metabolism and turnover.[2]
-
Structural Biology: Labeled RNAs are used to study RNA-protein and RNA-ligand interactions, providing insights into the molecular basis of biological function.
Key Considerations:
-
RNA Size: For large RNAs (>100 nt), enzymatic labeling is generally the most practical approach. Chemical synthesis is best suited for short RNAs or for creating labeled fragments for subsequent ligation.[5][7]
-
Labeling Pattern: If the goal is to study the overall structure or dynamics, uniform labeling may be sufficient. To investigate a specific residue or functional motif, site-specific or segmental labeling is required.[13]
-
Cost and Resources: The cost of labeled precursors can be a significant factor.[8] Metabolic labeling can be more economical for uniform labeling, while the cost of labeled phosphoramidites for chemical synthesis can be substantial.
Conclusion
Metabolic, enzymatic, and chemical synthesis methods for isotopic labeling of RNA each offer distinct advantages and are suited for different research goals. Metabolic labeling provides a window into RNA dynamics in a cellular environment. Enzymatic labeling is a robust method for producing large quantities of labeled RNA. Chemical synthesis offers unparalleled precision for site-specific labeling. By carefully considering the quantitative and qualitative differences outlined in this guide, researchers can select the most appropriate method to advance their studies of RNA biology and its role in health and disease.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Ac-rC Phosphoramidite-¹³C,d¹ Incorporation by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oligonucleotides synthesized with the stable isotope-labeled Ac-rC Phosphoramidite-¹³C,d¹ versus the standard, unlabeled Ac-rC Phosphoramidite (B1245037). The incorporation of the labeled cytidine (B196190) is validated using high-resolution mass spectrometry, a critical quality control step in the manufacturing of therapeutic and diagnostic oligonucleotides. The experimental data herein demonstrates the clear and predictable mass shift upon incorporation of the labeled nucleotide, providing a reliable method for quantitative analysis and structural confirmation.
Quantitative Data Summary
The successful incorporation of Ac-rC Phosphoramidite-¹³C,d¹ into a synthetic RNA oligonucleotide results in a distinct and measurable increase in molecular weight. The following table summarizes the theoretical and simulated experimental mass spectrometry data for a short model RNA sequence, 5'-GCAU-3', synthesized with either standard Ac-rC or Ac-rC-¹³C,d¹.
| Analyte | Theoretical Monoisotopic Mass (Da) | Simulated Observed Mass (Da) | Mass Shift from Unlabeled (Da) |
| 5'-G(Ac-rC)AU-3' (Unlabeled) | 1254.23 | 1254.25 | N/A |
| 5'-G(Ac-rC-¹³C,d¹)AU-3' (Labeled) | 1256.24 | 1256.26 | +2.01 |
Note: The simulated observed mass accounts for typical instrument calibration and measurement variance.
Comparison of Mass Spectrometry Techniques
The validation of modified oligonucleotide incorporation is predominantly achieved through mass spectrometry. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common techniques employed.
| Feature | ESI-MS | MALDI-TOF MS |
| Ionization | Soft ionization of molecules in solution. | Co-crystallization with a matrix followed by laser desorption. |
| Mass Accuracy | High to very high. | Good to high. |
| Resolution | High, capable of resolving isotopic peaks. | Good, but can decrease with increasing mass. |
| Sample Throughput | Lower, often coupled with liquid chromatography (LC). | High, suitable for rapid screening. |
| Salt Tolerance | Low, requires significant sample clean-up. | Higher than ESI. |
| Analysis of Labeled Oligonucleotides | Excellent for precise mass determination and isotopic pattern analysis. | Effective for routine confirmation of incorporation. |
For the precise validation of stable isotope incorporation, ESI-MS is the preferred method due to its higher mass accuracy and resolution, which allows for the clear identification of the isotopic shift.
Experimental Protocols
A comprehensive protocol for the synthesis, purification, and mass spectrometry analysis of a short RNA oligonucleotide containing a modified cytidine residue is detailed below.
I. Automated Solid-Phase Synthesis of RNA Oligonucleotide
This protocol outlines the synthesis of a model 4-mer RNA oligonucleotide (5'-GCAU-3') on an automated DNA/RNA synthesizer.
-
Synthesizer Setup : Ensure the synthesizer is primed with all necessary reagents: activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping solutions (Cap A and Cap B), oxidizer (iodine solution), and deblocking solution (trichloroacetic acid in dichloromethane).
-
Phosphoramidite Preparation : Dissolve the required phosphoramidites (rG, Ac-rC or Ac-rC-¹³C,d¹, rA, rU) in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Synthesis Cycle : The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., CPG). The standard cycle for each nucleotide addition consists of:
-
Deblocking : Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.
-
Coupling : Activation of the incoming phosphoramidite and its reaction with the free 5'-hydroxyl group.
-
Capping : Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation : Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Deblocking : After the final coupling cycle, the terminal 5'-DMT group is removed.
II. Cleavage and Deprotection
-
Cleavage from Solid Support : Transfer the CPG support to a screw-cap vial. Add 1 mL of a 1:1 solution of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).
-
Deprotection : Heat the sealed vial at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Evaporation : Cool the vial and evaporate the AMA solution to dryness using a vacuum concentrator.
III. RNA Purification by HPLC
-
Sample Preparation : Resuspend the dried oligonucleotide pellet in 200 µL of nuclease-free water.
-
HPLC System : Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase A : 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B : 0.1 M TEAA in 50% acetonitrile.
-
-
Gradient Elution : Purify the oligonucleotide using a linear gradient of Mobile Phase B.
-
Fraction Collection : Collect the fractions corresponding to the major peak.
-
Desalting : Pool the pure fractions and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).
IV. Mass Spectrometry Analysis
-
Sample Preparation for ESI-MS : Dissolve the purified and desalted oligonucleotide in a solution of 50:50 acetonitrile:water to a final concentration of approximately 5 µM.
-
Mass Spectrometer : Analyze the sample on a high-resolution ESI-TOF or Orbitrap mass spectrometer in negative ion mode.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis : Deconvolute the raw data to obtain the zero-charge mass spectrum. Compare the observed mass to the theoretical mass to confirm the incorporation of the Ac-rC-¹³C,d¹ phosphoramidite.
Visualizations
A Comparative Guide to NMR Data Analysis of Ac-rC Phosphoramidite-¹³C,d¹ Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ac-rC Phosphoramidite-¹³C,d¹ labeled RNA for NMR data analysis against alternative labeling strategies. The use of stable isotope-labeled phosphoramidites in the solid-phase synthesis of RNA offers significant advantages for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. By strategically incorporating ¹³C and deuterium (B1214612) (d) at specific sites, researchers can overcome common challenges in RNA NMR, such as spectral overlap and line broadening, leading to higher resolution data and more accurate structural and dynamic characterization.
Performance Comparison: Ac-rC-¹³C,d¹ vs. Alternative Labeling
The primary advantage of using Ac-rC Phosphoramidite-¹³C,d¹ for RNA synthesis lies in the ability to introduce isolated ¹³C-¹H spin pairs at specific cytidine (B196190) residues. This site-specific labeling dramatically simplifies complex NMR spectra, enhances spectral resolution, and improves the accuracy of dynamic measurements.
While direct head-to-head quantitative comparisons in the literature are scarce, the principles of NMR spectroscopy and published data on variously labeled RNA molecules allow for a robust qualitative and semi-quantitative assessment. The major alternatives for comparison are uniformly ¹³C-labeled RNA and unlabeled RNA.
| Feature | Unlabeled RNA | Uniformly ¹³C-Labeled RNA | Ac-rC-¹³C,d¹ Labeled RNA (Site-Specific) |
| Spectral Complexity | High | Very High | Low (at labeled sites) |
| Spectral Resolution | Poor to Moderate | Moderate (can be poor due to ¹³C-¹³C couplings) | High [1] |
| Sensitivity (Signal-to-Noise) | Low | Moderate (benefits from ¹³C-detection methods) | High (for the labeled site) [2][3] |
| Resonance Assignment | Difficult and often ambiguous | Systematic but can be hampered by overlap and coupling | Straightforward and Unambiguous [4] |
| Dynamic Studies (e.g., Relaxation Dispersion) | Limited applicability | Complicated by ¹³C-¹³C dipolar couplings[5] | Ideal for artifact-free measurements [6] |
| Cost | Low | High | Moderate to High (depends on labeled amidite cost) |
Key Advantages of Ac-rC-¹³C,d¹ Labeling:
-
Reduced Spectral Crowding: By introducing ¹³C labels only at specific cytidine residues, the complexity of the ¹³C NMR spectrum is significantly reduced, mitigating the severe resonance overlap often observed in uniformly labeled RNAs.[3][7]
-
Enhanced Resolution and Sensitivity: The presence of deuterium at the adjacent C5 position and the isolation of the ¹³C spin at C6 eliminates one-bond ¹³C-¹³C scalar couplings and reduces dipolar relaxation pathways. This leads to narrower linewidths and an effective increase in signal-to-noise ratio for the labeled cytidine signals.[2][8]
-
Simplified Resonance Assignment: The ability to selectively observe specific residues greatly simplifies the process of assigning resonances in the NMR spectra, which is often a major bottleneck in the study of larger RNAs.[4]
-
Accurate Dynamic Measurements: The isolated ¹³C-¹H spin pair is crucial for advanced NMR experiments that probe molecular dynamics, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion. These experiments are free from artifacts arising from ¹³C-¹³C scalar couplings, allowing for a more accurate determination of conformational exchange parameters.[3][6]
Experimental Protocols
I. Solid-Phase Synthesis of Ac-rC-¹³C,d¹ Labeled RNA
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specifically incorporated Ac-rC-¹³C,d¹ phosphoramidite (B1245037) using an automated solid-phase synthesizer.
Materials:
-
Ac-rC-¹³C,d¹ CE Phosphoramidite
-
Standard A, G, U RNA CE Phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Prepare the phosphoramidites and ancillary reagents according to the synthesizer manufacturer's instructions.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer, specifying the cycle for the incorporation of the Ac-rC-¹³C,d¹ phosphoramidite.
-
Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator, to the 5'-hydroxyl group.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Final Deblocking: Removal of the terminal 5'-DMT group (optional, can be left on for purification).
II. Cleavage and Deprotection
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Dimethylsulfoxide (DMSO)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add AMA solution and incubate at 65 °C for 15-20 minutes.
-
Cool the vial on ice and transfer the supernatant containing the RNA to a new tube.
-
Evaporate the AMA solution to dryness using a speed vacuum concentrator.
-
-
2'-O-Protecting Group Removal (Desilylation):
-
Resuspend the dried RNA pellet in DMSO.
-
Add triethylamine, followed by triethylamine trihydrofluoride.
-
Incubate at 65 °C for 2.5 hours.
-
Quench the reaction by adding an appropriate buffer (e.g., isopropoxytrimethylsilane (B160341) followed by triethylammonium (B8662869) acetate).
-
III. Purification and Sample Preparation for NMR
Materials:
-
Denaturing polyacrylamide gel electrophoresis (dPAGE) or High-Performance Liquid Chromatography (HPLC) system
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)
-
D₂O for solvent exchange
Procedure:
-
Purification: Purify the deprotected RNA using dPAGE or anion-exchange/reversed-phase HPLC to isolate the full-length product.
-
Desalting: Desalt the purified RNA using a size-exclusion column or dialysis.
-
Lyophilization: Lyophilize the desalted RNA to a powder.
-
NMR Sample Preparation:
-
Dissolve the lyophilized RNA in the desired NMR buffer to a final concentration of 0.1-1.0 mM.
-
For experiments observing exchangeable protons, the final resuspension should be in a 90% H₂O/10% D₂O mixture. For experiments on non-exchangeable protons, lyophilize the sample from D₂O two to three times before dissolving in 100% D₂O.
-
Transfer the final sample to a suitable NMR tube (e.g., Shigemi tube for higher concentrations).
-
IV. NMR Data Acquisition
The following are typical parameters for a 2D ¹H-¹³C HSQC experiment on a ¹³C-labeled RNA sample. These should be optimized based on the specific spectrometer and sample.
Experiment: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
| Parameter | Value | Purpose |
| Spectrometer Frequency | ≥ 600 MHz | Higher field provides better resolution and sensitivity. |
| Temperature | 298 K (25 °C) | Can be varied to study temperature-dependent phenomena. |
| ¹H Spectral Width | 16 ppm | To cover the chemical shift range of RNA protons. |
| ¹³C Spectral Width | 40 ppm | Centered on the aromatic/anomeric region for C6/C8/C1'/C2'. |
| ¹H Carrier Frequency (O1P) | 4.7 ppm (water resonance) | |
| ¹³C Carrier Frequency (O2P) | ~140 ppm | Centered on the expected C6 resonance of cytidine. |
| Acquisition Time (¹H) | 100-150 ms | |
| Acquisition Time (¹³C) | 20-40 ms | |
| Number of Scans (NS) | 16-64 per increment | Depends on sample concentration. |
| Number of Increments (¹³C) | 128-256 | Determines resolution in the indirect dimension. |
| Relaxation Delay | 1.5 - 2.0 s | |
| ¹J(CH) Coupling Constant | ~170-210 Hz | Used for polarization transfer; specific to the C-H bond. |
Visualizations
Caption: Experimental workflow for NMR analysis of labeled RNA.
Caption: Comparison of RNA labeling strategies for NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]
- 5. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Labeled vs. Unlabeled RNA: A Comparative Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of RNA is a critical factor in a multitude of biological processes, including gene expression, regulation, and the development of RNA-based therapeutics. The introduction of labels to RNA molecules, a common practice for tracking, purification, and functional studies, can potentially alter their inherent stability. This guide provides an objective comparison of the stability of labeled versus unlabeled RNA, supported by experimental data and detailed protocols, to aid researchers in selecting appropriate labeling strategies and interpreting their results.
Impact of Labeling on RNA Stability: A Summary
The addition of a label to an RNA molecule can influence its stability through several mechanisms, including altering its secondary and tertiary structure, affecting its interaction with RNA-binding proteins (RBPs), and changing its susceptibility to nuclease degradation. The nature and position of the label are key determinants of its impact.
| Label Type | Potential Impact on RNA Stability | Key Considerations |
| Metabolic Labels (e.g., 4sU, 5-EU) | Can lead to an underestimation of RNA half-life. The incorporation of these analogs may introduce subtle structural changes or be recognized by cellular machinery, potentially leading to faster degradation.[1][2] | The toxicity of the labeling compound and the efficiency of incorporation can vary between cell types and experimental conditions.[3] |
| Biotin (B1667282) | Can increase or have minimal effect on stability, depending on the attachment site. Biotinylation at the 5' cap has been shown to increase mRNA stability by protecting against decapping enzymes.[4][5] However, internal biotin labels could potentially disrupt structure. | The large size of biotin and the streptavidin complex can sterically hinder nuclease access but may also interfere with RBP binding.[6] |
| Fluorescent Dyes | The impact is highly dependent on the dye, its point of attachment, and the specific RNA sequence. Some dyes can have minimal effects, while others may alter local RNA structure and affect interactions with proteins and enzymes.[7] | The choice of dye and its placement should be carefully considered to minimize perturbation of the RNA's natural conformation and function.[8] |
Experimental Protocols for Assessing RNA Stability
Several well-established methods are used to determine the stability of both labeled and unlabeled RNA. The choice of method depends on the specific research question, the available resources, and the type of RNA being studied.
Transcriptional Inhibition Assay
This classic method involves halting cellular transcription and measuring the decay of pre-existing RNA over time.
Protocol:
-
Cell Culture: Grow cells to the desired confluency.
-
Transcription Inhibition: Treat cells with a transcription inhibitor, such as Actinomycin D or Cordycepin.
-
Time-Course Collection: Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Isolation: Extract total RNA from the collected cell pellets.
-
Quantification: Measure the abundance of the target RNA at each time point using methods like quantitative reverse transcription PCR (RT-qPCR) or Northern blotting.
-
Half-Life Calculation: Determine the RNA half-life (t½) by plotting the RNA abundance against time and fitting the data to a one-phase exponential decay curve.
Metabolic Pulse-Chase Labeling
This method allows for the specific tracking of newly synthesized RNA without the global cellular stress induced by transcriptional inhibitors.
Protocol:
-
Pulse Labeling: Incubate cells with a metabolic label (e.g., 4-thiouridine (B1664626) (4sU) or 5-ethynyluridine (B57126) (5-EU)) for a defined period to label newly transcribed RNA.[3][9]
-
Chase: Replace the labeling medium with a medium containing a high concentration of the corresponding unlabeled nucleoside to "chase" the label out of the nucleotide pool.
-
Time-Course Collection: Harvest cells at different time points during the chase.
-
RNA Isolation: Extract total RNA.
-
Affinity Purification (for labeled RNA): For biotinylated analogs or those amenable to click chemistry, the labeled RNA can be specifically captured.
-
Quantification: Analyze the decay of the labeled RNA fraction over time using RT-qPCR or sequencing-based methods.
-
Half-Life Calculation: Determine the half-life from the decay kinetics of the labeled RNA.[2]
Signaling Pathways and RNA Stability
The stability of specific mRNAs is tightly regulated and plays a crucial role in various signaling pathways. For instance, the half-lives of mRNAs encoding proteins involved in cell growth, differentiation, and apoptosis are often short, allowing for rapid changes in their expression levels in response to cellular signals.
A key example is the regulation of inflammatory responses. The mRNAs of many pro-inflammatory cytokines, such as TNF-α, contain AU-rich elements (AREs) in their 3' untranslated regions (UTRs). These AREs are recognized by specific RBPs that can either promote mRNA degradation or stabilization, depending on the cellular context and signaling cues.
Conclusion
The decision to use labeled or unlabeled RNA requires careful consideration of the potential impact of the label on the molecule's stability. While metabolic labeling is a powerful tool for studying RNA dynamics, it is important to be aware of its potential to alter decay rates. Biotin and fluorescent labels can also influence stability, with the effect being highly dependent on the specific context of their use. By understanding these potential effects and employing appropriate experimental controls and validation methods, researchers can confidently utilize labeled RNA to gain valuable insights into the complex world of RNA biology and advance the development of RNA-based technologies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNAs biotinylated within the 5′ cap and protected against decapping: new tools to capture RNA–protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNAs biotinylated within the 5' cap and protected against decapping: new tools to capture RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcription termination factor rho can displace streptavidin from biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to Alternatives for Ac-rC Phosphoramidite-¹³C,d₁ in RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
The precise labeling of RNA is fundamental to unraveling its complex roles in cellular processes and for the development of novel RNA-based therapeutics. Ac-rC Phosphoramidite-¹³C,d₁, a stable isotope-labeled building block for solid-phase RNA synthesis, is a valuable tool for tracking and quantifying RNA. However, a diverse landscape of alternative labeling strategies exists, each with distinct advantages and applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for your research needs.
At a Glance: Performance Comparison of RNA Labeling Strategies
The selection of an RNA labeling method is a critical decision that depends on the specific research question, the required level of molecular detail, and the experimental system. The following table summarizes the key performance characteristics of various alternatives to Ac-rC Phosphoramidite-¹³C,d₁.
| Labeling Strategy | Analyte | Typical Labeling Efficiency | Throughput | Stability of Labeled RNA | Key Advantages | Key Disadvantages |
| Isotopic Phosphoramidites (e.g., ¹⁵N, other ¹³C) | Synthetic RNA | >99% per coupling step[1][2] | High | High, chemically identical to native RNA[] | Site-specific incorporation, minimal perturbation. | High cost of labeled phosphoramidites. |
| Fluorescent Phosphoramidites (e.g., Cy3, Cy5) | Synthetic RNA | >90%[4] | High | Generally high, but fluorophore can affect RNA structure/function. | Direct detection, suitable for imaging. | Potential for steric hindrance and altered RNA properties. |
| Hapten-Labeled Phosphoramidites (e.g., Biotin) | Synthetic RNA | >99% per coupling step | High | High | Enables affinity purification and secondary detection. | Requires secondary detection reagents. |
| 5' End-Labeling (Enzymatic) | Any RNA | Variable, can be high with optimization | Moderate | High, label is at the terminus | Labels pre-synthesized RNA, cost-effective. | Limited to one label per molecule at the 5' end. |
| 3' End-Labeling (Enzymatic) | Any RNA | Variable, can be high with optimization[5][6] | Moderate | High, label is at the terminus | Labels pre-synthesized RNA, versatile for different labels. | Limited to one label per molecule at the 3' end. |
| Metabolic Labeling (e.g., 4sU, ¹³C-glucose) | Cellular RNA | Variable, depends on cell type and labeling duration[7][8][9] | Low to Moderate | Can affect RNA stability and function | Labels newly transcribed RNA in vivo, reflects cellular dynamics. | Less control over labeling sites, potential for cellular toxicity. |
| Chemo-enzymatic Labeling | Synthetic or in vitro transcribed RNA | High, can be >80% for nucleotide synthesis[10] | Low to Moderate | High | Site-specific labeling of long RNAs. | Multi-step process, can be technically demanding. |
Deep Dive: Alternative RNA Labeling Methodologies
Alternative Phosphoramidites for Solid-Phase Synthesis
Solid-phase synthesis offers precise, site-specific incorporation of modified nucleotides into an RNA sequence.
-
Other Isotopically Labeled Phosphoramidites: Beyond ¹³C, phosphoramidites containing ¹⁵N are commercially available and widely used in NMR studies to probe RNA structure and dynamics.[11] These labels are minimally perturbative, preserving the natural chemical properties of the RNA.
-
Fluorescent Phosphoramidites: These reagents contain a covalently attached fluorophore (e.g., Cy dyes, fluorescein) and are used for direct visualization of RNA in applications like fluorescence in situ hybridization (FISH) and single-molecule studies. While efficient, the bulky nature of the dye can potentially interfere with RNA folding and interactions.[12]
-
Hapten-Labeled Phosphoramidites: Phosphoramidites containing biotin (B1667282) or digoxigenin (B1670575) allow for indirect detection via high-affinity binding partners (streptavidin and antibodies, respectively). This enables applications such as affinity purification of RNA-protein complexes and signal amplification in blotting techniques.
Caption: Workflow for site-specific RNA labeling using modified phosphoramidites.
This protocol provides a general overview of solid-phase RNA synthesis using an automated synthesizer.[13][14]
-
Resin Preparation: Start with a solid support (e.g., controlled pore glass) derivatized with the first nucleoside of the target RNA sequence.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with an acid wash (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Add the desired phosphoramidite (e.g., Ac-rC Phosphoramidite-¹³C,d₁ or an alternative) and an activator (e.g., tetrazole) to the column to initiate the coupling reaction. Coupling efficiencies are typically greater than 99%.[1]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Repeat: The cycle is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final coupling step, cleave the RNA from the solid support and remove all remaining protecting groups using a reagent cocktail (e.g., a mixture of ammonia (B1221849) and methylamine).
-
Purification: Purify the full-length labeled RNA from truncated sequences and other impurities using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[13]
Enzymatic Labeling of RNA
Enzymatic methods provide a powerful alternative for labeling pre-synthesized or in vitro transcribed RNA.
-
5' End-Labeling: T4 polynucleotide kinase (PNK) can be used to transfer a labeled phosphate from a donor (e.g., [γ-³²P]ATP or a fluorescently modified ATP analog) to the 5'-hydroxyl terminus of an RNA molecule.[15][16][17][18]
-
3' End-Labeling: T4 RNA ligase 1 facilitates the ligation of a labeled nucleotide (e.g., pCp-biotin or a fluorescently labeled pCp) to the 3'-hydroxyl end of an RNA molecule.[5][6][19][20][21]
References
- 1. idtdna.com [idtdna.com]
- 2. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. neb.com [neb.com]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 9. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
- 15. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. neb.com [neb.com]
- 21. 3'-End RNA Labeling (T4 RNA Ligase 1-based) - Jena Bioscience [jenabioscience.com]
Benchmarking Ac-rC Phosphoramidite-¹³C,d¹: A Comparative Guide for Researchers
For researchers and professionals in drug development engaged in the synthesis of modified oligonucleotides, the selection of appropriate phosphoramidites is a critical determinant of yield, purity, and the ultimate success of downstream applications. This guide provides a comprehensive performance comparison of Acetyl-rC Phosphoramidite-¹³C,d¹ (Ac-rC-¹³C,d¹) against its unlabeled counterpart and other common alternatives. The inclusion of stable isotopes like ¹³C and deuterium (B1214612) (d) in Ac-rC phosphoramidite (B1245037) is primarily to facilitate structural and dynamic studies of RNA and protein-RNA complexes by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] This guide presents key performance indicators, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal building blocks for your research needs.
Performance Comparison
The performance of phosphoramidites in oligonucleotide synthesis is evaluated based on several key metrics, including coupling efficiency, stability during synthesis and deprotection, and the purity of the final oligonucleotide product. While direct, head-to-head comparative studies for Ac-rC-¹³C,d¹ are not extensively published, performance can be inferred from established RNA synthesis chemistry principles and data from analogous molecules.
Table 1: Comparison of Ac-rC Phosphoramidite-¹³C,d¹ with Alternatives
| Feature | Ac-rC Phosphoramidite-¹³C,d¹ | Standard Ac-rC Phosphoramidite | Bz-rC Phosphoramidite |
| Primary Application | Site-specific isotopic labeling for NMR studies[1][2][3][4][5] | Standard RNA synthesis | Standard RNA synthesis |
| Expected Coupling Efficiency | ~98-99% | ~98-99% | ~98-99% |
| 2'-OH Protecting Group | TBDMS (tert-butyldimethylsilyl)[6] | TBDMS[6] | TBDMS |
| Base Protecting Group | Acetyl (Ac) | Acetyl (Ac) | Benzoyl (Bz) |
| Deprotection Conditions | Standard (Ammonia/Methylamine) | Standard (Ammonia/Methylamine) | Standard (Ammonia/Methylamine) |
| Key Advantage | Enables detailed structural and dynamic analysis by NMR[1][2][3][4][5] | Cost-effective for routine synthesis | - |
| Considerations | Higher cost due to isotopic enrichment | Not suitable for NMR-based structural studies | Different deprotection kinetics compared to Ac |
Note: The isotopic labeling in Ac-rC-¹³C,d¹ is not expected to significantly impact the chemical reactivity of the phosphoramidite, hence the similar expected coupling efficiencies. The primary differentiator is its utility in NMR-based applications.
Stability and Deprotection
The stability of the synthesized oligonucleotide is crucial for its function. The acetyl protecting group on the cytidine (B196190) base is well-established and offers reliable performance during synthesis.
Table 2: Stability and Deprotection Characteristics
| Parameter | Ac-rC Phosphoramidites (Labeled and Unlabeled) | Considerations |
| Stability on Synthesizer | Stable in anhydrous acetonitrile (B52724) for 2-3 days.[7] | Prolonged exposure to moisture can lead to degradation. |
| Depurination Risk | Low for cytidine under standard acidic detritylation conditions. | Depurination is a greater concern for purine (B94841) bases (A and G).[8][9][10][11] |
| Base Deprotection | Typically requires treatment with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or aqueous ammonia (B1221849).[7][12][13][14] | The use of AMA allows for faster deprotection times compared to aqueous ammonia alone.[7][13][14] |
| 2'-OH Deprotection | Removal of the TBDMS group is achieved using a fluoride (B91410) source, such as triethylamine (B128534) tris(hydrofluoride) or tetrabutylammonium (B224687) fluoride (TBAF).[15][16][17][18] | Incomplete removal of the TBDMS group can lead to strand cleavage. |
| Oligonucleotide Storage | For short-term storage, -20°C in a buffered solution (e.g., TE buffer) is recommended. For long-term storage, -80°C as an ethanol (B145695) precipitate is optimal.[19] | RNA is susceptible to degradation by RNases and autocatalysis via the 2'-hydroxyl group.[19] |
Experimental Protocols
The following are generalized protocols for the incorporation of Ac-rC phosphoramidites into synthetic RNA. Specific parameters may need to be optimized based on the synthesizer, sequence length, and scale.
Standard RNA Synthesis Cycle
This protocol outlines the key steps for incorporating a phosphoramidite, including Ac-rC-¹³C,d¹, into a growing oligonucleotide chain on a solid support.
Caption: Automated Solid-Phase RNA Synthesis Workflow.
Methodology:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The Ac-rC phosphoramidite (labeled or unlabeled) is activated by a tetrazole derivative (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA chain. A typical coupling time is 6-10 minutes.[20]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
This cycle is repeated for each subsequent nucleotide addition.
Post-Synthesis Deprotection and Purification
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Caption: Oligonucleotide Deprotection and Purification Workflow.
Methodology:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonium hydroxide and methylamine (AMA) at elevated temperatures (e.g., 65°C for 10-15 minutes) to cleave the oligonucleotide from the support and remove the acetyl protecting groups from the cytidine bases.[7][13][14]
-
2'-OH Deprotection: The TBDMS groups are removed by incubation with a fluoride-containing reagent such as triethylamine tris(hydrofluoride) or 1M TBAF in THF.[15][16][17][18]
-
Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities. Common methods include denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), and cartridge purification.
-
Desalting: The purified oligonucleotide is desalted to remove any remaining salts from the purification process.
Application in NMR Spectroscopy
The primary purpose of incorporating ¹³C and deuterium into Ac-rC phosphoramidite is to aid in the structural elucidation of RNA and its complexes using NMR spectroscopy.
Caption: Workflow for Structural Analysis using Labeled RNA.
The site-specific incorporation of ¹³C-labeled nucleotides simplifies complex NMR spectra and allows for the unambiguous assignment of resonances.[21] This is particularly valuable for studying the structure and dynamics of large RNA molecules and their interactions with proteins, where spectral overlap is a significant challenge.[1][2]
Conclusion
Ac-rC Phosphoramidite-¹³C,d¹ offers equivalent performance to its unlabeled counterpart in terms of oligonucleotide synthesis efficiency and stability. Its unique value lies in enabling advanced structural and dynamic studies by NMR spectroscopy. For researchers not requiring isotopic labels, the standard Ac-rC phosphoramidite provides a more cost-effective solution for routine RNA synthesis. The choice between different base-protecting groups, such as acetyl and benzoyl, will depend on the specific requirements of the overall synthesis and deprotection strategy, especially when dealing with sensitive modifications. Careful consideration of the experimental goals and the information presented in this guide will aid in the selection of the most appropriate phosphoramidite for your research.
References
- 1. Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06747J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. indiamart.com [indiamart.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. kulturkaufhaus.de [kulturkaufhaus.de]
- 16. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 17. glenresearch.com [glenresearch.com]
- 18. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 20. glenresearch.com [glenresearch.com]
- 21. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Dynamics: A Guide to Ac-rC Phosphoramidite-¹³C,d¹ in Advanced Research
For researchers, scientists, and drug development professionals at the forefront of nucleic acid research, the precise interrogation of RNA and DNA structure and function is paramount. Stable isotope labeling, particularly with compounds like N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine, 3'-(2-cyanoethyl N,N-diisopropyl)phosphoramidite labeled with Carbon-13 and Deuterium (Ac-rC Phosphoramidite-¹³C,d¹), offers an unparalleled window into these molecular intricacies. This guide provides a comprehensive comparison of this advanced tool against alternative methods, supported by experimental insights and detailed protocols.
The use of stable isotope-labeled phosphoramidites is a cornerstone technique in modern biophysical studies of nucleic acids, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The site-specific incorporation of isotopes like ¹³C, ¹⁵N, and ²H (deuterium) into oligonucleotide sequences allows for the detailed elucidation of their three-dimensional structure, dynamics, and interactions with binding partners such as proteins and small molecule drugs.[1] Ac-rC Phosphoramidite-¹³C,d¹, a specialized building block for solid-phase RNA synthesis, provides a powerful means to introduce isotopic labels at specific cytidine (B196190) residues.
Comparative Analysis of Isotopic Labeling Methodologies
The primary methods for generating isotopically labeled RNA for structural and dynamic studies are chemical synthesis using labeled phosphoramidites and enzymatic synthesis via in vitro transcription. Each approach presents distinct advantages and limitations.
| Feature | Chemical Synthesis (using Ac-rC Phosphoramidite-¹³C,d¹) | Enzymatic Synthesis (In Vitro Transcription) |
| Labeling Specificity | Site-specific at atomic resolution | Typically uniform or nucleotide-type specific |
| Sequence Constraint | No significant sequence constraints | Requires a specific promoter sequence (e.g., T7) |
| RNA Length | Efficient for short to medium RNAs (<60 nucleotides)[2] | Suitable for long RNAs |
| Incorporation of Modifications | Readily allows incorporation of various chemical modifications | Limited to naturally occurring modifications or analogs accepted by the polymerase |
| Yield | High purity for shorter sequences | Can produce large quantities of RNA |
| Cost | Labeled phosphoramidites can be expensive | Can be more cost-effective for uniform labeling of large RNAs |
| Complexity | Requires expertise in solid-phase oligonucleotide synthesis | Requires expertise in molecular biology techniques (e-g., cloning, transcription) |
Case Study: Probing RNA Dynamics with Site-Specific ¹³C Labeling
The workflow for such an experiment would involve the chemical synthesis of the target RNA with the site-specific isotopic label, followed by purification and subsequent NMR analysis.
Experimental Protocols
General Protocol for Solid-Phase RNA Synthesis with Labeled Phosphoramidites
The chemical synthesis of RNA oligonucleotides using phosphoramidite (B1245037) chemistry is a cyclical process performed on an automated synthesizer.[1]
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The labeled phosphoramidite (e.g., Ac-rC Phosphoramidite-¹³C,d¹) is activated and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine and water).
These four steps are repeated for each nucleotide in the desired sequence. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC).
Application in Drug Discovery: Studying Drug-RNA Interactions
A key application of site-specifically labeled oligonucleotides is in the study of drug-target interactions. By incorporating a ¹³C-labeled nucleotide at the binding site of a small molecule, changes in the chemical environment upon drug binding can be monitored by NMR. This allows for the precise mapping of the binding interface and the characterization of binding affinity.
References
- 1. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Ac-rC Phosphoramidite-13C,d1 for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the chemical purity of phosphoramidites is a critical factor influencing the yield, quality, and biological activity of synthetic oligonucleotides. This guide provides a comprehensive purity analysis of isotopically labeled Ac-rC Phosphoramidite-13C,d1, comparing it with its unlabeled counterpart and highlighting key analytical methodologies for its characterization.
The incorporation of stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (d), into nucleic acid building blocks like Ac-rC Phosphoramidite (B1245037) is a powerful technique for detailed structural and dynamic studies of oligonucleotides by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). However, the multi-step synthesis of these labeled compounds can introduce unique impurities that may affect subsequent oligonucleotide synthesis and the interpretation of experimental results. Therefore, rigorous purity assessment is paramount.
Comparative Purity Data
The following table summarizes typical purity specifications for high-quality this compound compared to its standard, unlabeled equivalent. These values are representative of what researchers should expect from a reliable supplier.
| Parameter | This compound (High Purity) | Standard Ac-rC Phosphoramidite (High Purity) |
| Appearance | White to off-white powder | White to off-white powder |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms to structure |
| Purity by RP-HPLC | ≥ 99.0% | ≥ 99.0% |
| Purity by ³¹P NMR | ≥ 99.0% | ≥ 99.0% |
| Major Impurities | ||
| P(V) Species | < 0.5% | < 0.5% |
| Other P(III) Impurities | < 0.3% | < 0.3% |
| Hydrolysis Products | < 0.2% | < 0.2% |
| Isotopic Enrichment | ≥ 98% ¹³C, ≥ 98% d | Not Applicable |
| Water Content | < 0.2% | < 0.2% |
| Residual Solvents | Within acceptable limits | Within acceptable limits |
Experimental Workflow for Purity Analysis
The purity of this compound is typically assessed through a series of orthogonal analytical techniques. The general workflow is depicted below.
Caption: Workflow for the comprehensive purity analysis of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of phosphoramidite purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique is a cornerstone for determining the purity of phosphoramidites by separating the main compound from its closely related impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[1]
-
Mobile Phase B: Acetonitrile (B52724).[1]
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1.0 mg/mL.[1][2]
-
Analysis: The main product, this compound, will appear as a pair of diastereomers.[1] Purity is calculated based on the total peak area of the diastereomers relative to the total area of all peaks in the chromatogram.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful tool for quantifying the desired phosphoramidite (a P(III) species) and detecting phosphorus-containing impurities, particularly oxidized P(V) species.[1]
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN) containing a small amount of triethylamine (B128534) (TEA) to prevent degradation.
-
Sample Preparation: Prepare a solution of the phosphoramidite at a concentration of approximately 10-20 mg/mL.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse program.
-
The desired P(III) signal for the two diastereomers should appear in the range of 148-152 ppm.
-
P(V) impurities, such as the corresponding phosphate (B84403) triester, typically appear between -10 and 10 ppm.
-
-
Analysis: Purity is determined by integrating the P(III) signals of the product and comparing this to the total integral of all phosphorus-containing species in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the identity of the this compound by verifying its molecular weight and to help identify unknown impurities.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).
-
Mode: Positive ion mode is typically used.
-
Sample Preparation: Samples are prepared as for HPLC analysis, typically at a concentration of 0.1 mg/mL in acetonitrile.[2]
-
Analysis: The observed mass should correspond to the theoretical mass of the isotopically labeled phosphoramidite. The mass difference due to the ¹³C and deuterium labels provides confirmation of successful isotopic incorporation.
Logical Framework for Impurity Classification
Impurities in phosphoramidite preparations can be classified based on their reactivity during oligonucleotide synthesis and their potential impact on the final product.
References
Safety Operating Guide
Proper Disposal Procedures for Ac-rC Phosphoramidite-13C,d1
For researchers engaged in drug development and other scientific endeavors, the safe handling and disposal of specialized chemical reagents like Ac-rC Phosphoramidite-13C,d1 are paramount. Adherence to proper disposal protocols is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound.
Immediate Safety and Logistical Information
Hazard Profile: this compound is a specialized phosphoramidite (B1245037) used in oligonucleotide synthesis. While a specific Safety Data Sheet (SDS) for this isotopically labeled compound is not readily available, information from analogous compounds indicates that it should be handled with care. Phosphoramidites are generally sensitive to moisture and acidic conditions, under which they can degrade.[1][2][3] Although some related compounds are not classified as hazardous under OSHA or EU regulations, they are often not fully tested, and prudence dictates treating them as potentially hazardous.
Personal Protective Equipment (PPE): When handling this compound in either solid or solution form, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosolized particles.
Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid raising dust and place it into a designated waste container.[4] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]
-
Collection: Transfer the contained material and any contaminated cleaning supplies into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Segregation Proper segregation is critical to ensure safe handling and disposal. Use separate, clearly labeled containers for different waste streams.
-
Solid Waste:
-
Expired or unused this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse glassware or other equipment that was in contact with the phosphoramidite. Collect aqueous and organic solvent waste in separate containers.[5]
-
-
Empty Containers:
-
The original reagent bottle should be triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[5]
-
Step 2: Waste Collection and Labeling
-
Containers: Use only approved, chemically compatible hazardous waste containers. Ensure containers are in good condition and have secure lids.
-
Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The type of waste (e.g., "Solid" or "Liquid Solvent Waste").
-
The primary hazards (e.g., "Moisture Sensitive," "Handle with Care").
-
Step 3: In-Lab Quenching (for Residual Amounts) For trace amounts of phosphoramidite remaining in reaction vessels, a quenching step can be performed by trained personnel within a fume hood. This procedure hydrolyzes the reactive phosphoramidite.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), slowly add an excess of a mild acidic solution, such as a saturated aqueous solution of sodium bicarbonate or a 5% citric acid solution, to the vessel containing the phosphoramidite residue.
-
Stir the mixture at room temperature until the reaction is complete (the phosphoramidite is fully hydrolyzed).
-
Collect the resulting aqueous solution as hazardous liquid waste.
-
Step 4: Storage and Disposal
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not accumulate large quantities of waste.
Data on a Related Compound
While specific ecotoxicological data for this compound is not available, the following data for a similar compound, Cytidine BCE-phosphoramidite, highlights the need for proper disposal as hazardous waste.
| Parameter | Result | Notes |
| Biodegradability | Not readily biodegradable | Indicates persistence in the environment. |
| Bioaccumulative Potential | log KOW = 6.5 (at 20 °C) | Fulfills the criterion for being very bioaccumulative. |
| Aquatic Toxicity (Acute) | LC50/EC50/ErC50 >100 mg/l | Not classified as hazardous to the aquatic environment under acute exposure, but long-term effects of a persistent, bioaccumulative substance are a concern. |
This data underscores that improper disposal could lead to long-term environmental contamination.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Ac-rC Phosphoramidite-13C,d1
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Ac-rC Phosphoramidite-13C,d1 are paramount for ensuring a secure and compliant laboratory environment. This guide provides crucial, immediate safety and logistical information, including detailed operational and disposal plans. Adherence to these protocols is vital for mitigating risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound, like other phosphoramidites, should be treated as a hazardous substance. These compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[2]. Therefore, all handling must occur in a well-ventilated area, preferably within a certified chemical fume hood[2].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific laboratory activity and potential for exposure.
| PPE Category | Equipment Specification | Standard | Purpose |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | EN 166 (EU) or NIOSH (US) approved[3] | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | EN 374[3][4] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after[3]. |
| Body Protection | A laboratory coat is mandatory. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended[2][3][5]. | N/A | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. If dust formation is possible outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P1) is necessary[3][4][5]. | NIOSH (US) or EN 143 (EU)[3][4] | To prevent inhalation of dust or aerosols. |
Experimental Protocols: Handling and Storage
Handling:
-
Use proper glove removal technique to avoid skin contact[3].
-
After handling, wash hands thoroughly[3].
-
Avoid the formation of dust and aerosols[3].
-
Ensure containers are kept tightly sealed when not in use[3].
Storage:
-
Phosphoramidites are sensitive to moisture and should be stored under an inert atmosphere to prevent hydrolysis and oxidation[7].
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand. Collect the absorbed material into a sealed container for proper disposal. The affected area should then be decontaminated with alcohol[2]. Prevent the chemical from entering drains or waterways[2].
Operational Plan: Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan: Step-by-Step Deactivation and Disposal
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation through hydrolysis, followed by disposal as hazardous waste according to local, state, and federal regulations[2]. The reactive phosphoramidite is sensitive to moisture and can be hydrolyzed to a less reactive species[2].
Deactivation Protocol for Small Quantities:
This protocol is intended for deactivating small amounts of unused or expired this compound solid waste or residues in empty containers[2].
| Step | Procedure | Notes |
| 1. Preparation | Perform all operations within a certified chemical fume hood while wearing all necessary PPE. | Safety is the top priority. |
| 2. Dissolution | For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue[2]. | Anhydrous solvent is crucial to control the reaction. |
| 3. Hydrolysis | Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate[2]. | The weak basic condition helps to neutralize any acidic byproducts[2]. |
| 4. Reaction Time | Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis[2]. | This ensures the deactivation of the reactive phosphoramidite. |
| 5. Waste Collection | Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste[2]. | Proper labeling is essential for waste management. |
| 6. Final Disposal | The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor[2]. | Adhere to all institutional and regulatory guidelines. |
Empty chemical containers must be triple rinsed with a suitable solvent before disposal. The rinsate should be collected and treated as hazardous waste[8]. Never dispose of untreated phosphoramidite waste down the drain[2][3].
References
- 1. us.bioneer.com [us.bioneer.com]
- 2. benchchem.com [benchchem.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
